Fli-1-IN-1
Description
Structure
3D Structure
Properties
Molecular Formula |
C35H44N2O6 |
|---|---|
Molecular Weight |
588.7 g/mol |
IUPAC Name |
(1R,3S,3aR,8bS)-6,8-dimethoxy-3a-[4-[5-(4-methylpiperazin-1-yl)pentoxy]phenyl]-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-1,8b-diol |
InChI |
InChI=1S/C35H44N2O6/c1-36-17-19-37(20-18-36)16-8-5-9-21-42-27-14-12-26(13-15-27)35-29(25-10-6-4-7-11-25)24-32(38)34(35,39)33-30(41-3)22-28(40-2)23-31(33)43-35/h4,6-7,10-15,22-23,29,32,38-39H,5,8-9,16-21,24H2,1-3H3/t29-,32+,34+,35-/m0/s1 |
InChI Key |
JXRLMDHWGBIFLU-BUPPLJQVSA-N |
Isomeric SMILES |
CN1CCN(CC1)CCCCCOC2=CC=C(C=C2)[C@]34[C@@H](C[C@H]([C@]3(C5=C(O4)C=C(C=C5OC)OC)O)O)C6=CC=CC=C6 |
Canonical SMILES |
CN1CCN(CC1)CCCCCOC2=CC=C(C=C2)C34C(CC(C3(C5=C(O4)C=C(C=C5OC)OC)O)O)C6=CC=CC=C6 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Fli-1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friend leukemia integration 1 (Fli-1) is a member of the E26 transformation-specific (ETS) family of transcription factors. It plays a crucial role in normal physiological processes, including hematopoiesis and vasculogenesis. However, aberrant expression or activity of Fli-1 is implicated in the pathogenesis of various diseases, notably cancer and fibrosis. In malignancies such as Ewing's sarcoma and certain leukemias, Fli-1 or its fusion protein EWS-Fli-1 acts as an oncogenic driver, promoting cell proliferation and survival.[1][2] Conversely, a deficiency of Fli-1 is associated with fibrotic conditions like systemic sclerosis, where it leads to excessive deposition of extracellular matrix (ECM).[3] This dual role of Fli-1 in distinct pathologies has made it an attractive therapeutic target. This technical guide provides an in-depth overview of the mechanism of action of Fli-1 inhibitors, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Fli-1 Signaling Pathways
Fli-1 exerts its effects by binding to specific DNA sequences in the promoter or enhancer regions of its target genes, thereby regulating their transcription. Its activity is modulated by complex signaling networks, most notably the Transforming Growth Factor-beta (TGF-β) pathway, which is central to its role in fibrosis.
In the context of fibrosis, TGF-β signaling leads to the phosphorylation and activation of downstream effectors that ultimately result in the suppression of Fli-1 activity.[3] This process involves the phosphorylation of c-Abl, which in turn activates Protein Kinase C-delta (PKC-δ).[3] Activated PKC-δ translocates to the nucleus and phosphorylates Fli-1 at threonine 312.[3] This phosphorylation event facilitates the acetylation of Fli-1 at lysine 380 by the histone acetyltransferase p300/CREB-binding protein-associated factor (PCAF).[3] Acetylated Fli-1 has reduced DNA binding affinity and is targeted for degradation, leading to the de-repression of pro-fibrotic genes such as those encoding type I collagen (COL1A1 and COL1A2).[3]
Mechanisms of Action of Fli-1 Inhibitors
Fli-1 inhibitors can be broadly categorized based on their mechanism of action. These include compounds that:
-
Inhibit Fli-1 Expression: These molecules act at the transcriptional or post-transcriptional level to reduce the amount of Fli-1 protein in the cell.
-
Inhibit DNA Binding: These inhibitors prevent Fli-1 from binding to the promoter and enhancer regions of its target genes, thereby blocking its transcriptional activity.
-
Disrupt Protein-Protein Interactions: Some inhibitors function by interfering with the interaction of Fli-1 with other proteins that are essential for its oncogenic activity.
The following sections provide examples of inhibitors for each of these mechanisms.
Quantitative Data for Fli-1 Inhibitors
The efficacy of various Fli-1 inhibitors has been quantified in numerous preclinical studies. The table below summarizes key data for several representative compounds.
| Compound | Target | Mechanism of Action | Assay System | Potency | Reference |
| Mithramycin | EWS-Fli-1 | Inhibits expression of downstream targets | ESFT cells | IC50: 10-15 nM | [4][5] |
| YK-4-279 | EWS-Fli-1 | Disrupts protein-protein interaction with RHA | ESFT cells | GI50: 0.5-2.0 µM | [6] |
| Compound 9u | EWS-Fli-1 | Transcriptional inhibition | TC32 cells | GI50: 0.26 µM | [6] |
| Calcimycin | Fli-1 | Inhibition of DNA binding | Leukemic cells | - | [1] |
| Camptothecin | Fli-1 | Post-transcriptional downregulation | Leukemic cells | - | [1] |
Experimental Protocols
The characterization of Fli-1 inhibitors involves a range of in vitro and in vivo assays to determine their mechanism of action and efficacy. Below are detailed methodologies for key experiments.
Luciferase Reporter Assay for Transcriptional Activity
This assay is used to screen for and characterize compounds that inhibit the transcriptional activity of Fli-1 or EWS-Fli-1.
Protocol:
-
Constructs: A luciferase reporter plasmid is constructed by cloning the promoter of a known Fli-1 target gene (e.g., NR0B1) upstream of the luciferase gene. An expression plasmid for Fli-1 or EWS-Fli-1 is also required.
-
Cell Line: A suitable cell line that does not endogenously express high levels of Fli-1 (e.g., COS7 or HEK293T) is used.
-
Transfection: Cells are co-transfected with the luciferase reporter plasmid and the Fli-1/EWS-Fli-1 expression plasmid using a standard transfection reagent. A control group is transfected with the reporter and an empty expression vector.
-
Compound Treatment: Following transfection, cells are treated with various concentrations of the test compound or a vehicle control.
-
Luciferase Assay: After a defined incubation period (e.g., 24-48 hours), cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: Luciferase activity is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration. The IC50 value is calculated from the dose-response curve.[6][7]
References
- 1. Drug-mediated inhibition of Fli-1 for the treatment of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fli1 and Tissue Fibrosis in Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Identification of an inhibitor of ... | Article | H1 Connect [archive.connect.h1.co]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Structure–Activity Relationship Studies of Small Molecule Disruptors of EWS-FLI1 Interactions in Ewing’s Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the Fli-1 Transcription Factor in Hematopoiesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Friend leukemia integration 1 (Fli-1) transcription factor, a member of the E26 transformation-specific (ETS) family, is a critical regulator of hematopoiesis. It plays a multifaceted role in the self-renewal of hematopoietic stem cells (HSCs) and their differentiation into various blood cell lineages. Fli-1's intricate involvement extends from maintaining the delicate balance between proliferation and differentiation to its dysregulation in numerous hematological malignancies, making it a key person of interest in both fundamental hematology research and as a potential therapeutic target. This technical guide provides an in-depth overview of Fli-1's function in hematopoiesis, detailing its impact on different blood cell lineages, summarizing key quantitative data, outlining experimental methodologies for its study, and visualizing its complex signaling networks.
Introduction to Fli-1
Fli-1 was first identified as a proto-oncogene activated by the insertion of the Friend murine leukemia virus (F-MuLV), leading to erythroleukemia in mice. It is a 452-amino acid protein characterized by a highly conserved ETS domain responsible for sequence-specific DNA binding to the core consensus sequence GGAA/T. Fli-1 also possesses N-terminal and C-terminal transactivation domains that mediate its regulatory effects on target gene expression. Its expression is predominantly found in hematopoietic and endothelial cells. Global knockout of the Fli-1 gene in mice is embryonically lethal due to severe defects in both hematopoiesis and vasculogenesis, highlighting its indispensable role in development.
Fli-1 in Hematopoietic Stem and Progenitor Cells
Fli-1 is expressed in the majority of hematopoietic multi-potential and restricted progenitors, where it is essential for the maintenance of HSCs and the differentiation of progenitor cells. It functions as a master regulator, influencing the transcriptional program that governs the critical balance between self-renewal and differentiation. Fli-1, in conjunction with other key transcription factors such as GATA-2 and SCL, is integral to the specification of HSCs.
Quantitative Data on Fli-1 in Hematopoietic Progenitors:
| Cell Type | Species | Method | Key Finding | Reference |
| Hematopoietic Stem Cells (HSCs) | Human | Flow Cytometry | Fli-1 is expressed in CD34+ hematopoietic stem and progenitor cells. | |
| Hematopoietic Progenitors | Mouse | scRNA-seq | Fli-1 expression is dynamically regulated during hematopoietic progenitor differentiation. | |
| c-Kit high HSCs | Mouse | Microarray | c-Kit high HSCs with megakaryocytic bias show enrichment for Fli-1 target genes. |
Role of Fli-1 in Hematopoietic Lineage Differentiation
Fli-1 plays a pivotal and often lineage-dependent role in the development of the various blood cell types.
Erythropoiesis
In erythroid development, Fli-1 generally acts as a negative regulator. Overexpression of Fli-1 in hematopoietic progenitors leads to an inhibition of erythroid differentiation. This inhibitory effect is, in part, mediated by the direct transcriptional repression of the GATA-1 promoter by Fli-1. GATA-1 is a master regulator of erythropoiesis, and its downregulation by Fli-1 effectively blocks the progression of erythroid maturation.
Quantitative Data on Fli-1 in Erythropoiesis:
| Condition | Cell Line | Method | Target Gene | Fold Change | Reference |
| Fli-1 Overexpression | Human Hematopoietic Cells | Northern Blot | GATA-1 mRNA | Reduced levels | |
| Fli-1 Overexpression | Erythroleukemic Cells | Not Specified | Erythroid Markers | Reduced levels |
Megakaryopoiesis
In contrast to its role in erythropoiesis, Fli-1 is a critical positive regulator of megakaryopoiesis, the process of platelet production. It promotes the differentiation of megakaryocyte-erythroid progenitors (MEPs) towards the megakaryocytic lineage at the expense of the erythroid lineage. Fli-1 directly activates the transcription of key megakaryocyte-specific genes, including those encoding for the thrombopoietin receptor (c-Mpl) and platelet surface glycoproteins.
Quantitative Data on Fli-1 in Megakaryopoiesis:
| Condition | Cell Type | Method | Target Gene | Fold Change | Reference |
| FLI1 Knockdown | Human Erythroleukemic Cells | RNA-seq | Megakaryocytic Genes | Common changes in expression | |
| FLI1 Knockdown | Human Erythroleukemic Cells | Flow Cytometry | CD41 and CD61 positive cells | Significant reduction | |
| FLI1 Overexpression | iPSC-derived Megakaryocytes | Not specified | Megakaryopoiesis and Thrombopoiesis | Enhanced | |
| FLI1 Heterozygous Knockout | iPSC-derived Megakaryocytes | Not specified | Megakaryocyte Yield | Decreased |
Myelopoiesis
Fli-1 also influences the differentiation of common myeloid progenitors (CMPs) into monocytes/macrophages and granulocytes/neutrophils through its regulation of the ETS transcription factor Spi-1/PU.1.
Lymphopoiesis
Fli-1 plays a significant role in both B-cell and T-cell development.
In B-cell development, Fli-1 is expressed at various stages. Studies using a mouse model with a truncated Fli-1 protein (lacking the C-terminal activation domain) revealed a critical role for Fli-1 in modulating the balance between follicular and marginal zone B-cell populations. These mice exhibited fewer splenic follicular B cells and an increased number of transitional and marginal zone B cells, indicating that Fli-1 is a positive regulator of follicular B-cell development. This is potentially mediated through its regulation of genes such as Pax-5 and E2A.
High levels of Fli-1 are also detected during various stages of T-cell development. Overexpression of Fli-1 in hematopoietic progenitors has been shown to disrupt the transition from the double-negative to the double-positive stage of T-cell development in the thymus and can lead to the development of pre-T cell lymphoblastic leukemia/lymphoma. This process is associated with increased NOTCH1 expression, suggesting a functional link between Fli-1 and the Notch signaling pathway in T-cell development and leukemogenesis.
Fli-1 in Hematological Malignancies
Dysregulation of Fli-1 expression is a common feature in a variety of hematological malignancies.
-
Erythroleukemia: As mentioned, the initial discovery of Fli-1 was in the context of F-MuLV-induced erythroleukemia, where its overexpression blocks erythroid differentiation and promotes proliferation.
-
T-cell Acute Lymphoblastic Leukemia (T-ALL): Overexpression of Fli-1 can induce pre-T cell lymphoblastic leukemia/lymphoma in mice, often in cooperation with mutations in the NOTCH1 gene. Fli-1 is highly expressed in precursor T-lymphoblastic lymphomas.
-
Diffuse Large B-cell Lymphoma (DLBCL): Fli-1 expression is observed in DLBCL, where it is thought to regulate genes involved in the B-cell receptor and TNF-alpha signaling pathways.
-
Acute Myeloid Leukemia (AML): Aberrant Fli-1 expression is associated with the progression of AML.
Quantitative Data on Fli-1 in Hematological Malignancies:
| Malignancy | Finding | Reference |
| Precursor T- or B-lymphoblastic lymphomas | High Fli-1 expression | |
| Follicular lymphomas | Low Fli-1 expression | |
| Plasmablastic lymphoma | 85.2% of patients were focally positive for Fli-1 |
Signaling Pathways and Molecular Interactions
Fli-1 exerts its diverse functions through intricate interactions with other transcription factors and by modulating key signaling pathways.
Fli-1 Signaling in Megakaryopoiesis
In megakaryopoiesis, Fli-1 cooperates with other master regulatory transcription factors, including GATA-1 and RUNX1, to synergistically activate the expression of megakaryocyte-specific genes.
Caption: Fli-1 cooperates with GATA-1 and RUNX1 to drive megakaryocyte differentiation.
Fli-1 Signaling in Erythropoiesis
In erythropoiesis, Fli-1 antagonizes the function of GATA-1, a key activator of erythroid genes.
Caption: Fli-1 inhibits erythroid differentiation by repressing GATA-1.
Fli-1 Signaling in T-Cell Development
Fli-1 interacts with the Notch signaling pathway, a critical regulator of T-cell fate decisions.
Caption: Fli-1 influences T-cell development and leukemogenesis via Notch1 signaling.
Experimental Protocols
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Fli-1
This protocol outlines the general steps for identifying Fli-1 binding sites across the genome.
Caption: A generalized workflow for performing ChIP-seq to identify Fli-1 binding sites.
Methodology:
-
Cross-linking: Treat hematopoietic cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to Fli-1. Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating and purify the DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified fragments and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome, perform peak calling to identify regions of Fli-1 enrichment, and conduct motif analysis to identify the Fli-1 binding consensus sequence.
RNA-Sequencing (RNA-seq) for Fli-1 Target Gene Identification
This protocol describes the steps to identify genes whose expression is regulated by Fli-1.
Caption: A generalized workflow for RNA-seq to identify Fli-1 target genes.
Methodology:
-
Cell Culture and Perturbation: Culture hematopoietic cells with and without Fli-1 perturbation (e.g., siRNA-mediated knockdown or CRISPR-Cas9 knockout).
-
RNA Extraction: Isolate total RNA from both control and perturbed cell populations.
-
Library Preparation: Enrich for mRNA using poly-A selection, fragment the mRNA, and synthesize cDNA. Ligate sequencing adapters to the cDNA fragments to create a sequencing library.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis: Align the sequencing reads to the reference transcriptome, quantify gene expression levels, and perform differential expression analysis to identify genes that are significantly up- or downregulated upon Fli-1 perturbation.
Flow Cytometry for Hematopoietic Lineage Analysis
This protocol outlines the use of flow cytometry to analyze the effects of Fli-1 on hematopoietic cell populations.
Methodology:
-
Cell Preparation: Prepare single-cell suspensions from bone marrow, spleen, or peripheral blood from wild-type and Fli-1 mutant mice.
-
Antibody Staining: Incubate the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers specific for different hematopoietic lineages (e.g., CD34 for HSCs, CD41 for megakaryocytes, Ter119 for erythroid cells, B220 for B-cells, CD3 for T-cells).
-
Data Acquisition: Analyze the stained cells using a flow cytometer, exciting the fluorophores with appropriate lasers and detecting the emitted fluorescence.
-
Data Analysis: Gate on specific cell populations based on their forward and side scatter properties and the expression of the lineage-specific markers. Quantify the percentage of each cell population in the wild-type versus Fli-1 mutant samples.
Generation of a Fli-1 Conditional Knockout Mouse
This protocol provides a general overview of the steps involved in creating a mouse model with a conditional deletion of the Fli-1 gene.
Caption: A workflow for generating Fli-1 conditional knockout mice.
Methodology:
-
Targeting Vector Construction: Design and construct a targeting vector containing a critical exon of the Fli-1 gene flanked by loxP sites ("floxed"). The vector should also contain a selectable marker.
-
ES Cell Transfection and Selection: Electroporate the targeting vector into embryonic stem (ES) cells and select for clones that have undergone homologous recombination.
-
Generation of Chimeric Mice: Inject the correctly targeted ES cells into blastocysts and transfer them into pseudopregnant female mice.
-
Germline Transmission: Breed the resulting chimeric mice to obtain offspring that have the floxed Fli-1 allele in their germline.
-
Conditional Knockout: Cross the floxed Fli-1 mice with a transgenic mouse line that expresses Cre recombinase in a tissue-specific or inducible manner to achieve deletion of the Fli-1 gene in the desired cell types or at a specific time.
Conclusion
The Fli-1 transcription factor is a master regulator of hematopoiesis, with profound and diverse effects on the self-renewal of hematopoietic stem cells and the differentiation of multiple blood lineages. Its dose-dependent and context-specific functions underscore the complexity of hematopoietic regulation. The dysregulation of Fli-1 is a key event in the pathogenesis of several hematological malignancies, making it an attractive target for therapeutic intervention. The experimental approaches detailed in this guide provide a framework for further dissecting the intricate roles of Fli-1 in both normal and malignant hematopoiesis, with the ultimate goal of translating this knowledge into novel therapeutic strategies for a range of blood disorders.
The Role of Fli-1 in Ewing's Sarcoma Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core molecular mechanisms of Ewing's sarcoma, focusing on the pathogenic role of the aberrant transcription factor EWS-Fli-1. This document provides a comprehensive overview of the key signaling pathways, protein interactions, and transcriptional targets of EWS-Fli-1, supported by quantitative data and detailed experimental methodologies. The information presented herein is intended to facilitate further research and the development of novel therapeutic strategies against this aggressive pediatric cancer.
Introduction: The EWS-Fli-1 Oncoprotein
Ewing's sarcoma is a malignant bone and soft tissue tumor in children and young adults, predominantly driven by a chromosomal translocation, most commonly t(11;22)(q24;q12).[1][2] This translocation fuses the Ewing sarcoma breakpoint region 1 gene (EWSR1) on chromosome 22 with the Friend leukemia integration 1 (FLI1) gene on chromosome 11, giving rise to the chimeric EWS-Fli-1 fusion protein.[1] Found in approximately 90% of Ewing sarcoma tumors, EWS-Fli-1 acts as an aberrant transcription factor and is the primary oncogenic driver of the disease.[1] The remaining cases often involve fusions of EWSR1 with other members of the ETS transcription factor family, such as ERG.[1]
The EWS portion of the fusion protein contributes a potent transactivation domain, while the Fli-1 portion provides a DNA-binding domain.[3][4] This combination results in a protein that reprograms the cellular transcriptome, leading to tumorigenesis.[1][5] The expression of EWS-Fli-1 is critical for the growth and survival of Ewing sarcoma cells.[6]
Molecular Mechanisms of EWS-Fli-1 Pathogenesis
EWS-Fli-1 functions as a pioneer transcription factor, capable of inducing chromatin remodeling to create de novo enhancers at GGAA microsatellite repeats, which are not typically regulatory elements in other cell types.[7] This reprogramming of the epigenetic landscape leads to both the activation of oncogenes and the repression of tumor suppressor genes.[5]
Transcriptional Activation
EWS-Fli-1 activates the transcription of a host of target genes that promote cell proliferation, survival, and metastasis. It achieves this by binding to GGAA-rich sequences in the promoter and enhancer regions of these genes.[8] Key upregulated targets include genes involved in cell cycle progression, signaling pathways, and angiogenesis.[3][9] A crucial interaction for transcriptional activation is the recruitment of the histone acetyltransferase p300, which leads to chromatin relaxation and enhanced gene expression.[7][10]
Transcriptional Repression
In addition to its role as a transcriptional activator, EWS-Fli-1 also mediates widespread gene repression, a function that is equally critical for its oncogenic activity.[3][11] Repression is achieved through several mechanisms, including the displacement of wild-type ETS transcription factors from their canonical binding sites and the recruitment of repressive protein complexes.[7][12] A key interactor in this process is the Nucleosome Remodeling and Deacetylase (NuRD) complex, which contains histone deacetylase and LSD1 activities that contribute to the repressive function of EWS-Fli-1.[3][11][13]
Key Signaling Pathways Dysregulated by EWS-Fli-1
EWS-Fli-1 orchestrates a comprehensive reprogramming of cellular signaling to favor a tumorigenic state. Below are some of the critical pathways affected.
IGF-1 Signaling Pathway
The Insulin-like Growth Factor 1 (IGF-1) signaling pathway is a major contributor to Ewing's sarcoma pathogenesis.[12] EWS-Fli-1 directly modulates this pathway by upregulating the expression of IGF-1 and downregulating the expression of Insulin-Like Growth Factor Binding Protein 3 (IGFBP3), a key inhibitor of IGF-1 signaling.[14][15][16][17][18] This leads to increased bioavailability of IGF-1, promoting cell proliferation and survival.[14][15]
Caption: EWS-Fli-1 mediated dysregulation of the IGF-1 signaling pathway.
p53 Signaling Pathway
The p53 tumor suppressor pathway is frequently abrogated in Ewing's sarcoma, although mutations in the TP53 gene itself are relatively rare.[19] EWS-Fli-1 has been shown to directly interact with and suppress the function of wild-type p53.[4][20] One mechanism involves the recruitment of histone deacetylase 1 (HDAC1) by EWS-Fli-1, leading to the deacetylation and subsequent inhibition of p53's transcriptional activity.[19] Furthermore, silencing of EWS-Fli-1 can lead to the reactivation of the NOTCH signaling pathway, resulting in p53-dependent cell cycle arrest.[8][21]
Caption: EWS-Fli-1 mediated suppression of the p53 signaling pathway.
Quantitative Data on EWS-Fli-1 Function
The following tables summarize quantitative data from various studies on the effects of EWS-Fli-1 on gene expression and protein interactions.
Table 1: EWS-Fli-1 Target Gene Expression Changes Upon Knockdown
| Target Gene | Direction of Regulation by EWS-Fli-1 | Fold Change upon EWS-Fli-1 Knockdown | Cell Line | Reference |
| Upregulated Targets | ||||
| IGFBP3 | Repression | 17.51-fold increase | A673 | [16][17] |
| N-cadherin | Repression | 6- to 8-fold increase | A673 | [22] |
| Slug | Repression | 6- to 8-fold increase | A673 | [22] |
| TGFBR2 | Repression | Significant increase | A673 | [3] |
| LOX | Repression | Significant increase | A673 | [3] |
| Downregulated Targets | ||||
| NKX2.2 | Activation | Significant decrease | A673 | [3] |
| NR0B1 | Activation | Significant decrease | A673 | [3] |
| DAX1 | Activation | ~50% to >97% decrease | Ewing Sarcoma Cell Lines | [23] |
| BCL11B | Activation | >96% decrease | Ewing Sarcoma Cell Lines | [23] |
| EZH2 | Activation | 65% to >82% decrease | Ewing Sarcoma Cell Lines | [23] |
Table 2: Key Protein Interactors of EWS-Fli-1
| Interacting Protein | Functional Role | Experimental Evidence | Reference |
| NuRD Complex (CHD4, MTA2) | Transcriptional Repression | Co-immunoprecipitation | [3] |
| LSD1 | Transcriptional Repression | Co-immunoprecipitation | [3] |
| p300 | Transcriptional Activation | Co-immunoprecipitation | [7][10] |
| RNA Helicase A (RHA) | Transcriptional Regulation, Splicing | Co-immunoprecipitation, ELISA | [24] |
| Spliceosome Components (PRPF6, DDX5, hnRNP K) | RNA Splicing | Co-immunoprecipitation, ELISA | [24] |
| p53 | Tumor Suppression | Co-immunoprecipitation | [19] |
| HDAC1 | Histone Deacetylation | Co-immunoprecipitation | [19] |
| BRCA1 | DNA Damage Response | Enriched interaction | [25] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in Ewing's sarcoma. Below are outlines of key experimental protocols used to study EWS-Fli-1.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is used to identify the genome-wide binding sites of EWS-Fli-1.
-
Cell Culture and Cross-linking: Ewing sarcoma cell lines (e.g., A673, SKNMC) are cultured to ~80% confluency. Cells are then treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Cells are lysed, and the nuclei are isolated. The chromatin is then sheared into fragments of 200-500 bp using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific to the Fli-1 portion of the EWS-Fli-1 fusion protein. Protein A/G magnetic beads are used to capture the antibody-protein-DNA complexes.
-
Washing and Elution: The beads are washed to remove non-specific binding. The protein-DNA complexes are then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for next-generation sequencing, and the resulting sequences are mapped to the human genome to identify EWS-Fli-1 binding sites.
References
- 1. researchgate.net [researchgate.net]
- 2. alexslemonade.org [alexslemonade.org]
- 3. Mechanism and relevance of EWS/FLI-mediated transcriptional repression in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Ews/Fli-1 fusion gene changes the status of p53 in neuroblastoma tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteomic Analysis of the EWS-Fli-1 Interactome Reveals the Role of the Lysosome in EWS-Fli-1 Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomic Analysis of the EWS-Fli-1 Interactome Reveals the Role of the Lysosome in EWS-Fli-1 Turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EWS-FLI1 utilizes divergent chromatin remodeling mechanisms to directly activate or repress enhancer elements in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EWS-FLI1 suppresses NOTCH-activated p53 in Ewing's sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oncogenic Partnerships: EWS-FLI1 Protein Interactions Initiate Key Pathways of Ewing’s Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Systems biology of Ewing sarcoma: a network model of EWS-FLI1 effect on proliferation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EWS-FLI-1 creates a cell surface microenvironment conducive to IGF signaling by inducing pappalysin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. EWS/FLI-1 Silencing and Gene Profiling of Ewing Cells Reveal Downstream Oncogenic Pathways and a Crucial Role for Repression of Insulin-Like Growth Factor Binding Protein 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting the Insulin-Like Growth Factor 1 Receptor in Ewing's Sarcoma: Reality and Expectations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. EWS-FLI1 Regulates Genotoxic Stress Response in Ewing Sarcoma [jscimedcentral.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. EWS-FLI1 Suppresses NOTCH-Activated p53 in Ewing’s Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The EWS/FLI Oncogene Drives Changes in Cellular Morphology, Adhesion, and Migration in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Oncogenic fusion protein EWS-FLI1 is a network hub that regulates alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 25. GSE87324 - BRCA1/RNApII regulation in Ewing's sarcoma (ChIP-seq) - OmicsDI [omicsdi.org]
A Technical Guide to the Downstream Targets of the Fli-1 Transcription Factor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Friend leukemia integration 1 (Fli-1) is a member of the E26 transformation-specific (ETS) family of transcription factors, a group of proteins that play critical roles in cellular differentiation, proliferation, and apoptosis.[1][2] Discovered as a proto-oncogene activated by retroviral insertion in Friend virus-induced erythroleukemia, Fli-1 is now recognized as a pivotal regulator in various biological contexts.[1][2] Its functions are essential for normal development, particularly in hematopoiesis (the formation of blood cells) and vasculogenesis (the formation of the vascular system).[2][3][4]
Dysregulation of Fli-1 expression or function is implicated in several diseases. In the context of cancer, Fli-1 is famously involved in Ewing sarcoma, where a chromosomal translocation fuses the EWSR1 gene to the FLI1 gene, creating a potent aberrant oncogenic transcription factor, EWS/FLI1.[5][6] Aberrant Fli-1 expression is also a driver in certain leukemias and has been identified in numerous solid tumors.[1][2] Furthermore, its involvement extends to autoimmune diseases like systemic lupus erythematosus and systemic sclerosis.[1][3]
Understanding the downstream targets of Fli-1 is paramount for elucidating its mechanisms of action in both health and disease, and for identifying novel therapeutic targets. This guide provides a comprehensive overview of Fli-1's key downstream targets, the signaling pathways it modulates, and the experimental protocols used to identify and validate these interactions.
Downstream Gene Targets of Fli-1
Fli-1 can function as both a transcriptional activator and a repressor, binding to a core DNA consensus sequence of ACCGGAAG/aT/c.[2][7] Its regulatory activity is highly context-dependent, varying with cell type, developmental stage, and the presence of co-factors.
Targets in Ewing Sarcoma (EWS/FLI1 Fusion Protein)
The EWS/FLI1 fusion protein is the primary oncogenic driver in approximately 85% of Ewing sarcoma cases.[1][5] It acts as an aberrant transcription factor that reprograms the cell's transcriptome to promote tumorigenesis.
Table 1: Key Downstream Targets of EWS/FLI1 in Ewing Sarcoma
| Target Gene | Regulation by EWS/FLI1 | Function of Target | Key References |
| GLI1 | Upregulated (Direct) | A key mediator of the Hedgehog signaling pathway, important for maintaining the transformed phenotype.[5][8] | [5][6][8] |
| NKX2.2 | Upregulated | A homeodomain transcription factor crucial for oncogenic transformation; represses genes associated with differentiation.[6][9] | [6][9] |
| NR0B1 (DAX-1) | Upregulated (Direct) | An orphan nuclear receptor that interacts with EWS/FLI1 and is required for the oncogenic phenotype.[5][9] | [5][9] |
| FOXO1 | Repressed (Direct) | A tumor suppressor from the Forkhead box family of transcription factors.[5] | [5] |
| LOX | Repressed (Direct) | Lysyl oxidase, an enzyme involved in extracellular matrix remodeling; its repression is linked to pathogenesis.[5] | [5] |
| TGF-β RII | Repressed | The Transforming Growth Factor-beta receptor type II, a putative tumor suppressor.[10] | [10] |
| AURKA / AURKB | Upregulated | Aurora kinases A and B, involved in cell cycle regulation and mitosis.[11] | [11] |
| PIM3 | Upregulated | A proto-oncogenic serine/threonine kinase.[11] | [11] |
Targets in Hematopoiesis
Fli-1 is a master regulator of hematopoietic stem cell (HSC) homeostasis and differentiation.[1][3][4] It plays a crucial role in directing the lineage commitment of progenitor cells, particularly in the balance between erythroid (red blood cell) and megakaryocytic (platelet-producing) fates.
Table 2: Key Downstream Targets of Fli-1 in Hematopoiesis
| Target Gene | Regulation by Fli-1 | Function of Target | Key References |
| GATA1 | Repressed (Direct) | A master transcription factor for erythroid differentiation. Fli-1 overexpression suppresses GATA1, thereby blocking erythroid differentiation.[1] | [1] |
| gpIX (CD42a) | Upregulated | A component of the glycoprotein Ib-IX-V complex, a receptor for von Willebrand factor essential for platelet adhesion.[7] | [7] |
| gpIIb (ITGA2B) | Upregulated | Integrin alpha IIb, a component of the platelet receptor for fibrinogen.[7] | [7] |
| mpl (MPL) | Upregulated | The receptor for thrombopoietin, the primary regulator of megakaryopoiesis.[7] | [7] |
| MDM2 | Upregulated (Direct) | An E3 ubiquitin ligase that targets the p53 tumor suppressor for degradation.[2] | [2] |
| bcl-2 | Upregulated | An anti-apoptotic protein.[7] | [7] |
| SHIP-1 | Repressed | A phosphatase that negatively regulates PI3K signaling.[12] | [12] |
Targets in Angiogenesis and Vasculogenesis
Fli-1 is essential for the development and integrity of the vascular system.[4] Its dysregulation can impact processes like tumor angiogenesis.
Table 3: Key Downstream Targets of Fli-1 in Angiogenesis
| Target Gene | Regulation by Fli-1 | Function of Target | Key References |
| VEGFA | Upregulated | Vascular Endothelial Growth Factor A, a potent pro-angiogenic factor.[13] | [13] |
| FGF-1 | Upregulated | Fibroblast Growth Factor 1, a mitogen and angiogenic factor.[13] | [13] |
| MMP-1 / MMP-9 | Upregulated | Matrix Metalloproteinases involved in degrading the extracellular matrix, facilitating cell migration and invasion.[13] | [13] |
| PLAU | Upregulated | Plasminogen Activator, Urokinase; involved in invasion and metastasis.[13] | [13] |
Signaling Pathways and Logical Relationships
Fli-1 acts as a critical node in several signaling networks. Its downstream targets often mediate the broader effects of these pathways.
EWS/FLI1 Oncogenic Signaling in Ewing Sarcoma
In Ewing sarcoma, the EWS/FLI1 fusion protein drives oncogenesis by directly activating proto-oncogenes and repressing tumor suppressors. A key target, GLI1, integrates EWS/FLI1 signaling with the Hedgehog pathway, establishing a powerful oncogenic feed-forward loop.[5][8]
Fli-1 in Hematopoietic Lineage Determination
Fli-1 and GATA1 exhibit a mutually antagonistic relationship that is central to the switch between megakaryocyte and erythrocyte development. High levels of Fli-1 promote megakaryopoiesis by activating genes like gpIX and mpl, while simultaneously repressing GATA1, thereby inhibiting erythropoiesis.[1][14]
Fli-1 Positive Autoregulation in Vasculogenesis
During early embryonic development, the transcription factor Etv2 initiates vascular development by activating key endothelial genes, including Fli1. As development proceeds, Etv2 expression ceases, and Fli-1 takes over, sustaining its own expression through a positive autoregulatory loop, which is critical for maintaining vascular integrity.[15]
Key Experimental Protocols
The identification and validation of Fli-1 downstream targets rely on a suite of powerful molecular biology techniques. Below are detailed methodologies for three core assays.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the genomic regions where a transcription factor binds in vivo.[16] The protocol involves cross-linking proteins to DNA, shearing the chromatin, immunoprecipitating the protein of interest, and then identifying the associated DNA sequences.[17][18]
Methodology:
-
Cell Cross-linking:
-
Culture cells to ~80-90% confluency (~25 million cells per IP).[19]
-
Add formaldehyde directly to the culture medium to a final concentration of 1% (e.g., add 1.35 mL of 37% formaldehyde to 50 mL of medium).[19]
-
Incubate for 8-10 minutes at room temperature with gentle swirling to cross-link proteins to DNA.[19]
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells using a lysis buffer containing protease inhibitors.[19]
-
Isolate the nuclei.
-
Resuspend nuclei in a shearing/sonication buffer (e.g., containing SDS).
-
Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp. Optimization of sonication conditions is critical for each cell type and experiment.[16]
-
Centrifuge to pellet debris; the supernatant contains the soluble chromatin.
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Set aside a small aliquot of the pre-cleared chromatin as "Input" control.
-
Incubate the remaining chromatin overnight at 4°C with a ChIP-grade antibody specific to Fli-1. A negative control IP with a non-specific IgG is essential.[19]
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.[19]
-
-
Washes and Elution:
-
Wash the beads sequentially with a series of low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.
-
Elute the complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
-
-
Reverse Cross-links and DNA Purification:
-
Reverse the formaldehyde cross-links by adding NaCl to the eluate and incubating at 65°C for 4-6 hours.
-
Treat with RNase A and then Proteinase K to degrade RNA and proteins.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.[17]
-
-
Analysis:
-
The purified DNA can be analyzed by qPCR (ChIP-qPCR) to quantify enrichment at specific target promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[18]
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is an in vitro technique used to detect protein-DNA interactions.[20][21] It is based on the principle that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA probe.[21]
Methodology:
-
Probe Preparation:
-
Synthesize complementary single-stranded oligonucleotides (30-50 bp) corresponding to the putative Fli-1 binding site.
-
Anneal the sense and antisense strands to create a double-stranded DNA probe.[22]
-
Label the probe. This is commonly done by end-labeling with a radioactive isotope (e.g., ³²P-ATP) using T4 polynucleotide kinase or with a non-radioactive tag like biotin or a fluorescent dye.[20][23]
-
Purify the labeled probe to remove unincorporated labels.
-
-
Binding Reaction:
-
Prepare a binding reaction mix in a microcentrifuge tube. A typical reaction includes:
-
For competition assays (to prove specificity), add a 50-100 fold molar excess of unlabeled ("cold") specific competitor probe to one reaction.
-
For supershift assays (to identify the protein), add an antibody against Fli-1 after the initial binding incubation.
-
Incubate the reaction at room temperature or 4°C for 20-30 minutes.
-
-
Electrophoresis:
-
Detection:
-
If using a radioactive probe, transfer the gel to Whatman paper, dry it, and expose it to X-ray film or a phosphorimager screen.[23]
-
If using a non-radioactive probe (e.g., biotin), transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.[24]
-
A "shifted" band, which migrates slower than the free probe, indicates a protein-DNA complex. This shift should disappear in the presence of the cold competitor and "supershift" to an even higher molecular weight in the presence of the specific antibody.
-
Luciferase Reporter Assay
This assay is used to quantify the ability of a transcription factor to regulate the transcriptional activity of a specific promoter in cellula.[25][26] A promoter region of a putative target gene is cloned upstream of a reporter gene (e.g., firefly luciferase), and the light output is measured as a proxy for promoter activity.[27]
Methodology:
-
Construct Preparation:
-
Clone the promoter region of the putative Fli-1 target gene into a luciferase reporter plasmid (e.g., pGL3/pGL4 series).
-
Prepare an expression plasmid for Fli-1 (or EWS/FLI1) if it is not endogenously expressed in the chosen cell line.
-
-
Cell Culture and Transfection:
-
Plate cells in a multi-well plate (e.g., 24- or 96-well) to achieve ~70-80% confluency on the day of transfection.
-
Co-transfect the cells with:
-
The luciferase reporter construct containing the target promoter.
-
The Fli-1 expression plasmid (or an empty vector control).
-
A control plasmid expressing a second reporter (e.g., Renilla luciferase) under a constitutive promoter (e.g., CMV or SV40). This is used to normalize for transfection efficiency.[27]
-
-
-
Incubation and Cell Lysis:
-
Luminescence Measurement:
-
Transfer the cell lysate to a luminometer plate.
-
Add the firefly luciferase substrate (Luciferase Assay Reagent II) and measure the luminescence (this is the experimental reporter).
-
Add the Stop & Glo® Reagent, which quenches the firefly reaction and activates the Renilla luciferase, and measure the second luminescence signal (this is the normalization control).
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luminescence for each sample to get a normalized value of promoter activity.
-
Compare the normalized activity in cells overexpressing Fli-1 to the empty vector control. A significant increase indicates transcriptional activation by Fli-1, while a decrease indicates repression.
-
References
- 1. Current insights into the role of Fli-1 in hematopoiesis and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arcjournals.org [arcjournals.org]
- 3. Current insights into the role of Fli-1 in hematopoiesis and malignant transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. EWS/FLI1 Target Genes and Therapeutic Opportunities in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. GLI1 Is a Central Mediator of EWS/FLI1 Signaling in Ewing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EWS/FLI1 Characterization, Activation, Repression, Target Genes and Therapeutic Opportunities in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of EWSR1-FLI1 Function by Post-Transcriptional and Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The ets transcription factor Fli-1 in development, cancer and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. FLI1 Fli-1 proto-oncogene, ETS transcription factor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. Fli1 Acts Downstream of Etv2 to Govern Cell Survival and Vascular Homeostasis via Positive Autoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | TF-ChIP Method for Tissue-Specific Gene Targets [frontiersin.org]
- 17. Profiling of transcription factor binding events by chromatin immunoprecipitation sequencing (ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. bosterbio.com [bosterbio.com]
- 20. A General EMSA (Gel-shift) Protocol [bio-protocol.org]
- 21. licorbio.com [licorbio.com]
- 22. med.upenn.edu [med.upenn.edu]
- 23. oncology.wisc.edu [oncology.wisc.edu]
- 24. researchgate.net [researchgate.net]
- 25. opentrons.com [opentrons.com]
- 26. goldbio.com [goldbio.com]
- 27. Luciferase Assay to Study the Activity of a Cloned Promoter DNA Fragment | Springer Nature Experiments [experiments.springernature.com]
- 28. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Promoter–reporter assay [bio-protocol.org]
The Crossroads of Cellular Control: An In-depth Technical Guide to Fli-1 Regulated Pathways
For Immediate Release
A comprehensive technical guide detailing the intricate cellular pathways modulated by the transcription factor Friend leukemia integration 1 (Fli-1). This document serves as a critical resource for researchers, scientists, and drug development professionals engaged in oncology, immunology, and developmental biology.
Friend leukemia integration 1 (Fli-1), a member of the E26 transformation-specific (ETS) family of transcription factors, stands as a pivotal regulator of a diverse array of cellular processes. Its influence extends from normal developmental programs, such as hematopoiesis and vasculogenesis, to the pathological landscapes of cancer and autoimmune diseases.[1][2][3] Dysregulation of Fli-1 activity, either through overexpression or suppression, has been implicated in a variety of malignancies, including Ewing's sarcoma, leukemia, and breast cancer, as well as autoimmune conditions like systemic lupus erythematosus (SLE) and systemic sclerosis (SSc).[1][4][5][6] This guide provides a detailed exploration of the core cellular pathways governed by Fli-1, presenting quantitative data, experimental methodologies, and visual representations of the complex signaling networks.
Core Signaling Pathways Regulated by Fli-1
Fli-1 exerts its influence by modulating the expression of a vast network of target genes, thereby impacting fundamental cellular signaling pathways.
TGF-β Signaling Pathway
In the context of systemic sclerosis, Fli-1 acts as a crucial negative regulator of collagen gene expression.[7][8] The transforming growth factor-beta (TGF-β) signaling pathway, a key driver of fibrosis, directly impacts Fli-1 function. Upon TGF-β stimulation, Fli-1 is phosphorylated at threonine 312 by Protein Kinase C δ (PKCδ).[1] This phosphorylation event facilitates the recruitment of the histone acetyltransferase p300/CREB-binding protein-associated factor (PCAF), leading to the acetylation of Fli-1 at lysine 380.[9][10] This post-translational modification reduces Fli-1's DNA binding affinity, leading to its dissociation from the collagen promoter and subsequent de-repression of collagen synthesis, a hallmark of SSc.[1][10]
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. In several cancers, Fli-1 expression and activity are intertwined with this pathway. For instance, in Ewing's sarcoma, the EWS-Fli-1 fusion oncoprotein constitutively activates the MAPK/ERK pathway, contributing to uncontrolled cell proliferation.[11] Conversely, small molecule inhibitors of Fli-1 have been shown to suppress the c-Raf-MEK-MAPK/ERK signaling cascade, leading to reduced phosphorylation of the eukaryotic initiation factor 4E (eIF4E) and inhibition of Fli-1 protein synthesis.[12] Furthermore, PKC agonists that transactivate Fli-1 have been observed to induce rapid phosphorylation of MAPK/ERK.[13]
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway plays a fundamental role in embryonic development and tissue homeostasis. Emerging evidence indicates a complex interplay between Fli-1 and this pathway. In Ewing's sarcoma, the EWS/Fli-1 fusion protein has been shown to inhibit the expression of DICKKOPF-1 (DKK1), a Wnt signaling antagonist.[14][15] This leads to an effective activation of the Wnt pathway. Furthermore, EWS/Fli-1 can physically interact with and antagonize the function of β-catenin/TCF transcription factors.[14][15] In a different context, Fli-1 and a related protein, FLAP1, have been shown to have opposing effects on β-catenin/LEF1/TCF-mediated transcription, suggesting a regulatory balance in Wnt signaling.[16]
Quantitative Data on Fli-1 Activity
The functional consequences of Fli-1 activity are often quantified by measuring changes in target gene expression, protein-protein interactions, and cellular phenotypes.
| Target Gene | Cell Type/Context | Effect of Fli-1 | Fold Change/Quantitative Measure | Reference |
| COL1A2 (Collagen) | Dermal Fibroblasts (SSc) | Repression | Fli-1 deficiency leads to increased collagen production. | [7] |
| CCND1 (Cyclin D1) | Pancreatic and Brain Cancer | Upregulation | Positive correlation between Fli-1 and CCND1 expression. | [17] |
| E2F2 | Pancreatic and Brain Cancer | Upregulation | Depletion of Fli-1 decreases E2F2 expression. | [17] |
| MKNK1 | Leukemic Cells | Upregulation | shRNA-mediated silencing of Fli-1 downregulates MKNK1. | [12] |
| IL-6 | Murine Model of Lupus | Upregulation | Fli-1 directly regulates IL-6 expression. | [18] |
| CCL2 | Endothelial Cells (Lupus) | Upregulation | Fli-1 directly regulates CCL2 expression. | [4] |
| VE-cadherin | Endothelial Cells | Upregulation | Fli-1 deficiency leads to decreased VE-cadherin expression. | [19] |
| PDGF-B | Endothelial Cells | Upregulation | Fli-1 deficiency leads to decreased PDGF-B expression. | [19] |
| MMP-9 | Endothelial Cells | Downregulation | Fli-1 deficiency leads to increased MMP-9 expression. | [19] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of Fli-1's regulatory functions.
Co-Immunoprecipitation (Co-IP) for Fli-1 Protein Interactions
This protocol outlines the general steps for identifying proteins that interact with Fli-1 in a cellular context.
1. Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
2. Pre-clearing the Lysate:
-
Add Protein A/G agarose or magnetic beads to the cell lysate.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge and discard the beads.
3. Immunoprecipitation:
-
Add a primary antibody specific for Fli-1 to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.
4. Washing:
-
Pellet the beads by centrifugation.
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
5. Elution:
-
Resuspend the beads in 1X SDS-PAGE loading buffer.
-
Boil for 5-10 minutes to elute the protein complexes.
-
Centrifuge to pellet the beads and collect the supernatant.
6. Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins or by mass spectrometry for unbiased identification.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Fli-1 Target Genes
This protocol details the key steps to identify the genomic binding sites of Fli-1.
1. Chromatin Cross-linking and Shearing:
-
Treat cells with formaldehyde to cross-link proteins to DNA.
-
Lyse the cells and shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.
2. Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for Fli-1.
-
Precipitate the antibody-protein-DNA complexes using Protein A/G beads.
3. Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the chromatin complexes from the beads.
4. Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a commercial kit.
5. Library Preparation and Sequencing:
-
Prepare a DNA library from the purified ChIP DNA.
-
Perform high-throughput sequencing.
6. Data Analysis:
-
Align sequenced reads to a reference genome.
-
Use peak-calling algorithms to identify genomic regions enriched for Fli-1 binding.
-
Perform motif analysis to identify the Fli-1 binding consensus sequence.
-
Annotate peaks to nearby genes to identify potential direct targets of Fli-1.
Conclusion and Future Directions
Fli-1 is a multifaceted transcription factor that plays a central role in a complex network of cellular pathways. Its dysregulation is a key driver in the pathogenesis of numerous diseases, making it an attractive therapeutic target.[1][5] The continued elucidation of Fli-1-regulated signaling cascades, through the application of advanced experimental techniques, will be paramount for the development of novel therapeutic strategies aimed at modulating its activity. Future research should focus on the development of specific small molecule inhibitors of Fli-1 and on further dissecting the tissue- and context-specific functions of this critical transcriptional regulator.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Fli-1 Activation through Targeted Promoter Activity Regulation Using a Novel 3’, 5’-diprenylated Chalcone Inhibits Growth and Metastasis of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 5. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Oncogenic Partnerships: EWS-FLI1 Protein Interactions Initiate Key Pathways of Ewing’s Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. mdpi.com [mdpi.com]
- 11. The hitchhikers’ guide to RNA sequencing and functional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interference with the constitutive activation of ERK1 and ERK2 impairs EWS/FLI-1-dependent transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 17. proteopedia.org [proteopedia.org]
- 18. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 19. The impact of Fli1 deficiency on the pathogenesis of systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
EWS-FLI1 Fusion Protein: A Comprehensive Technical Guide on Structure, Function, and Therapeutic Targeting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ewing sarcoma, an aggressive bone and soft tissue cancer primarily affecting children and young adults, is fundamentally driven by a recurrent chromosomal translocation. The most common of these, t(11;22)(q24;q12), fuses the Ewing sarcoma breakpoint region 1 gene (EWSR1) with the Friend leukemia virus integration 1 gene (FLI1), giving rise to the chimeric EWS-FLI1 fusion protein. This aberrant oncoprotein acts as a master regulator, hijacking the cellular machinery to drive tumorigenesis. Understanding the intricate details of EWS-FLI1's structure and function is paramount for the development of effective targeted therapies for this devastating disease. This technical guide provides an in-depth overview of the EWS-FLI1 fusion protein, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its complex biological roles.
EWS-FLI1 Fusion Protein Structure
The EWS-FLI1 protein is a modular entity that combines the potent transactivation domain of the EWS protein with the DNA-binding domain of the FLI1 transcription factor. This fusion results in a protein with neomorphic functions, enabling it to regulate a unique set of target genes that are not controlled by either of the wild-type proteins alone.
The structure of the EWS-FLI1 protein can be broadly divided into two key functional regions:
-
The EWS N-Terminal Domain (EWS-NTD): This region, derived from the EWSR1 protein, is intrinsically disordered and functions as a potent transcriptional activation domain.[1] It is responsible for recruiting the basal transcriptional machinery, including RNA polymerase II, to the promoter regions of target genes.[2] This domain is critical for the oncogenic activity of the fusion protein.
-
The FLI1 C-Terminal Domain (FLI1-CTD): This portion of the protein contains the highly conserved ETS DNA-binding domain.[1] This domain recognizes and binds to specific DNA sequences, typically GGAA-microsatellites, which are found in the regulatory regions of EWS-FLI1 target genes.[3] The specificity of this DNA binding is a key determinant of the EWS-FLI1-driven transcriptional program.
The fusion of these two domains creates a protein that can bind to specific DNA sequences via the FLI1-CTD and potently activate transcription through the EWS-NTD, leading to the aberrant expression of genes that drive Ewing sarcoma.
Function of the EWS-FLI1 Fusion Protein
EWS-FLI1 functions as an aberrant transcription factor that dysregulates a multitude of cellular processes, ultimately leading to the development of Ewing sarcoma. Its primary role is to alter the transcriptional landscape of the cell, acting as both a transcriptional activator and a repressor.
Transcriptional Activation and Repression
EWS-FLI1 activates the expression of a wide array of genes that are critical for cell proliferation, survival, and angiogenesis.[4] Conversely, it also represses the expression of genes that are involved in tumor suppression and differentiation.[3] This dual functionality is a key aspect of its oncogenic potential.
The mechanism of transcriptional activation involves the recruitment of the transcriptional machinery to the promoters of target genes through its EWS-NTD.[2] Transcriptional repression, on the other hand, is a more complex process that can involve the displacement of other transcription factors or the recruitment of corepressor complexes, such as the NuRD complex.[5]
Downstream Signaling Pathways
The transcriptional changes induced by EWS-FLI1 lead to the activation of several key signaling pathways that are crucial for the growth and survival of Ewing sarcoma cells. These include:
-
IGF-1R Signaling: EWS-FLI1 upregulates the expression of the insulin-like growth factor 1 receptor (IGF-1R), leading to the constitutive activation of this pro-survival pathway.
-
PI3K/AKT Pathway: The PI3K/AKT pathway, a central regulator of cell growth and survival, is frequently activated downstream of EWS-FLI1.
-
TGF-β Signaling: EWS-FLI1 can repress the expression of the TGF-β receptor II, thereby inhibiting the tumor-suppressive effects of TGF-β signaling.[6]
Quantitative Data on EWS-FLI1 Function
The following tables summarize key quantitative data related to the function of the EWS-FLI1 fusion protein.
Table 1: Regulation of Target Genes by EWS-FLI1
| Gene | Regulation by EWS-FLI1 | Fold Change (mRNA) | Reference |
| GLI1 | Upregulated | 2.47 | [6] |
| NKX2.2 | Upregulated | 2.3 | [6] |
| NR0B1 | Upregulated | 3.15 | [6] |
| Cyclin D1 | Upregulated | 2.4 | [6] |
| c-MYC | Upregulated | 1.69 | [6] |
| EZH2 | Upregulated | 1.48 | [6] |
| TGFβRII | Downregulated | - | [6] |
| KLF2 | Downregulated | - | [6] |
| LOX | Downregulated | - | [3] |
Note: Fold change values are from a study using a specific experimental setup and may vary between different studies and cell lines.
Table 2: Protein-Protein Interaction Affinity
| Interacting Partner | Binding Affinity (Kd) | Method | Reference |
| ESAP1 Peptide | 0.202 µM | Surface Plasmon Resonance | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the EWS-FLI1 fusion protein.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-seq is a powerful technique used to identify the genome-wide binding sites of a protein of interest. The following protocol is a generalized workflow for performing ChIP-seq for EWS-FLI1 in Ewing sarcoma cell lines.[8][9]
1. Cell Culture and Crosslinking:
- Culture Ewing sarcoma cells (e.g., A673, TC71) to ~80-90% confluency.
- Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
- Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.
- Wash cells twice with ice-cold PBS.
2. Cell Lysis and Chromatin Shearing:
- Lyse the cells using a suitable lysis buffer containing protease inhibitors.
- Shear the chromatin to an average size of 200-600 bp using sonication. The optimal sonication conditions should be determined empirically.
3. Immunoprecipitation:
- Pre-clear the chromatin by incubating with Protein A/G beads.
- Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the FLI1 portion of EWS-FLI1. A negative control immunoprecipitation should be performed using a non-specific IgG antibody.
- Add Protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
4. Washing and Elution:
- Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins and DNA.
- Elute the immunoprecipitated chromatin from the beads using an elution buffer.
5. Reverse Crosslinking and DNA Purification:
- Reverse the protein-DNA crosslinks by incubating the eluted chromatin at 65°C overnight.
- Treat the samples with RNase A and Proteinase K to remove RNA and protein.
- Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
6. Library Preparation and Sequencing:
- Prepare a DNA library from the purified ChIP DNA according to the manufacturer's instructions for the sequencing platform to be used.
- Perform high-throughput sequencing of the DNA library.
7. Data Analysis:
- Align the sequencing reads to the human reference genome.
- Identify regions of the genome that are enriched for EWS-FLI1 binding (peaks) using a peak-calling algorithm.
- Perform downstream analyses such as motif discovery, gene annotation, and pathway analysis.
start [label="Start: Ewing Sarcoma Cells", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
crosslinking [label="1. Formaldehyde Crosslinking"];
lysis [label="2. Cell Lysis & Chromatin Shearing"];
ip [label="3. Immunoprecipitation with anti-FLI1 Ab"];
wash [label="4. Washing"];
elution [label="5. Elution"];
reverse [label="6. Reverse Crosslinking & DNA Purification"];
library [label="7. Library Preparation"];
sequencing [label="8. High-Throughput Sequencing"];
analysis [label="9. Data Analysis (Peak Calling)"];
end [label="End: Genome-wide EWS-FLI1 Binding Sites", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> crosslinking;
crosslinking -> lysis;
lysis -> ip;
ip -> wash;
wash -> elution;
elution -> reverse;
reverse -> library;
library -> sequencing;
sequencing -> analysis;
analysis -> end;
}
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions. This protocol describes a general method for identifying proteins that interact with EWS-FLI1.[10][11]
1. Cell Lysis:
- Harvest Ewing sarcoma cells and lyse them in a non-denaturing lysis buffer containing protease inhibitors to preserve protein-protein interactions.
2. Immunoprecipitation:
- Pre-clear the cell lysate by incubating with Protein A/G beads.
- Incubate the pre-cleared lysate with an antibody specific to EWS-FLI1 (or the protein of interest) overnight at 4°C. A negative control with a non-specific IgG should be included.
- Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
3. Washing:
- Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
4. Elution:
- Elute the immunoprecipitated proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
5. Analysis:
- Separate the eluted proteins by SDS-PAGE.
- Analyze the proteins by Western blotting using antibodies against the suspected interacting partners or by mass spectrometry for unbiased identification of interacting proteins.
Luciferase Reporter Assay
This assay is used to measure the effect of EWS-FLI1 on the transcriptional activity of a specific gene promoter.[12][13]
1. Plasmid Construction:
- Clone the promoter region of the gene of interest upstream of a luciferase reporter gene in a suitable expression vector.
- Co-transfect this reporter construct into cells (e.g., HEK293T) along with an expression vector for EWS-FLI1 or an empty vector control. A vector expressing Renilla luciferase is often co-transfected as an internal control for transfection efficiency.
2. Cell Transfection and Lysis:
- Transfect the plasmids into the cells using a suitable transfection reagent.
- After 24-48 hours, lyse the cells using a passive lysis buffer.
3. Luciferase Activity Measurement:
- Measure the firefly luciferase activity in the cell lysate using a luminometer.
- Measure the Renilla luciferase activity in the same lysate.
4. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
- Compare the normalized luciferase activity in the presence of EWS-FLI1 to the empty vector control to determine the effect of EWS-FLI1 on promoter activity.
Therapeutic Targeting of EWS-FLI1
Given its central role in driving Ewing sarcoma, EWS-FLI1 is an attractive therapeutic target. However, as a transcription factor, it has been challenging to target directly with small molecules. Current therapeutic strategies can be broadly categorized as follows:
-
Direct Inhibition of EWS-FLI1: This includes efforts to develop small molecules that disrupt the EWS-FLI1 protein itself or its interaction with DNA.
-
Targeting EWS-FLI1 Protein-Protein Interactions: Developing inhibitors that block the interaction of EWS-FLI1 with key binding partners, such as RNA helicase A, is a promising approach.[14]
-
Inhibition of Downstream Pathways: Targeting the signaling pathways that are activated by EWS-FLI1, such as the IGF-1R and PI3K/AKT pathways, is another viable strategy.
-
Epigenetic-based Therapies: Modulating the epigenetic landscape to counteract the effects of EWS-FLI1 is an area of active research.
Conclusion
The EWS-FLI1 fusion protein is the key oncogenic driver in Ewing sarcoma, functioning as an aberrant transcription factor that reprograms the cellular transcriptome. A thorough understanding of its structure, its dual role in transcriptional activation and repression, and the downstream signaling pathways it controls is essential for the development of novel and effective therapies. The experimental protocols detailed in this guide provide a framework for the continued investigation of this critical oncoprotein. Future research focused on elucidating the complete EWS-FLI1 interactome and developing strategies to directly inhibit its function holds the promise of improving outcomes for patients with this aggressive cancer.
References
- 1. EWS-FLI1 utilizes divergent chromatin remodeling mechanisms to directly activate or repress enhancer elements in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. EWS/FLI1 Target Genes and Therapeutic Opportunities in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Mechanism and relevance of EWS/FLI-mediated transcriptional repression in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Junction region of EWS-FLI1 fusion protein has a dominant negative effect in Ewing’s Sarcoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel peptide binds EWS-FLI1 and reduces the oncogenic potential in Ewing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EWS‐FLI1 regulates a transcriptional program in cooperation with Foxq1 in mouse Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EWS-FLI1 regulates and cooperates with core regulatory circuitry in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Luciferase reporter assay [bio-protocol.org]
- 13. Small molecule selected to disrupt oncogenic protein EWS-FLI1 interaction with RNA Helicase A inhibits Ewing's Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oncogenic Partnerships: EWS-FLI1 Protein Interactions Initiate Key Pathways of Ewing’s Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Fli-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friend leukemia integration 1 (Fli-1) is a member of the E26 transformation-specific (ETS) family of transcription factors. It plays a crucial role in various biological processes, including hematopoiesis and vasculogenesis.[1][2] Aberrant expression or activation of Fli-1, often through chromosomal translocations resulting in fusion proteins like EWS-Fli-1, is implicated in the pathogenesis of several cancers, including Ewing's sarcoma and various leukemias.[2][3][4] This makes Fli-1 and its oncogenic variants attractive targets for therapeutic intervention.
This document provides an overview of key in vitro assays and detailed protocols relevant to the evaluation of Fli-1 inhibitors. While specific experimental data for a compound designated as Fli-1-IN-1 is not extensively available in the public domain, the following protocols are standard methods used to characterize inhibitors of the Fli-1 pathway. This compound is described as a targeting agent that directly binds to and inhibits the EWS-FLI1 protein interaction.[5]
Data Presentation: In Vitro Efficacy of Fli-1 Inhibitors
The following table summarizes typical quantitative data obtained from in vitro assays for a hypothetical Fli-1 inhibitor. This serves as a template for presenting data for compounds like this compound once experimental results are available.
| Assay Type | Cell Line(s) | Endpoint | IC50 / EC50 (Concentration) | Reference |
| Luciferase Reporter Assay | Ewing Sarcoma cell lines (e.g., TC32, A673) | Inhibition of Fli-1 transcriptional activity | Data Not Available | [6] |
| Cell Viability Assay (e.g., MTT, XTT) | Ewing Sarcoma cell lines, Leukemia cell lines | Reduction in cell proliferation/viability | Data Not Available | |
| Western Blot Analysis | Relevant cancer cell lines | Reduction in protein levels of Fli-1 downstream targets | Effective Concentration Range: Data Not Available | |
| Quantitative RT-PCR | Relevant cancer cell lines | Reduction in mRNA levels of Fli-1 downstream targets | Effective Concentration Range: Data Not Available | [6] |
| Co-immunoprecipitation | Cell lines expressing EWS-Fli-1 | Disruption of EWS-Fli-1 protein-protein interactions | Effective Concentration Range: Data Not Available |
Note: Specific quantitative data for this compound is not currently available in published literature. The table above is a template for data presentation.
Mandatory Visualizations
Fli-1 Signaling Pathway
Caption: Overview of the Fli-1 signaling pathway and its downstream effects in cancer.
Experimental Workflow for Fli-1 Inhibitor Screening
References
- 1. The ets transcription factor Fli-1 in development, cancer and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current insights into the role of Fli-1 in hematopoiesis and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medlineplus.gov [medlineplus.gov]
- 4. Drug-mediated inhibition of Fli-1 for the treatment of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of an Inhibitor of the EWS-FLI1 Oncogenic Transcription Factor by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Techniques for Measuring Fli-1-IN-1 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for evaluating the efficacy of Fli-1 inhibitors, such as Fli-1-IN-1. The methodologies described herein cover both in vitro cellular assays and in vivo models, offering a robust framework for preclinical assessment.
Friend leukemia virus integration 1 (Fli-1) is a member of the E26 transformation-specific (ETS) family of transcription factors.[1][2] It plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and survival.[3] Dysregulation of Fli-1 expression and activity is implicated in the pathogenesis of numerous malignancies, including Ewing sarcoma, leukemia, and breast cancer, making it an attractive therapeutic target.[1][4][5][6]
This document outlines key experimental protocols to assess the biological effects of Fli-1 inhibitors, methods to quantify target engagement, and approaches to evaluate anti-tumor activity.
Key Signaling Pathways Involving Fli-1
Fli-1 is a critical node in several signaling pathways that regulate normal cellular functions and contribute to oncogenesis when dysregulated. Understanding these pathways is essential for elucidating the mechanism of action of Fli-1 inhibitors.
Caption: Key signaling pathways modulated by the Fli-1 transcription factor.
Experimental Workflow for Efficacy Testing
A systematic approach is crucial for the comprehensive evaluation of a Fli-1 inhibitor. The following workflow outlines the key stages, from initial in vitro screening to in vivo validation.
Caption: A generalized experimental workflow for assessing the efficacy of Fli-1 inhibitors.
Data Presentation: Summary of Quantitative Efficacy Data
The following tables summarize key quantitative data for assessing the efficacy of Fli-1 inhibition.
Table 1: In Vitro Cellular Assays
| Assay Type | Cell Line(s) | Inhibitor | Concentration Range | Endpoint Measured | Result | Reference |
| Cell Viability (MTS) | Ewing Sarcoma (TC32) | Mithramycin | 0.5 - 500 nM | IC50 | 10-15 nM | [7][8] |
| Cell Viability (CCK-8) | Ewing Sarcoma (A673, SK-N-MC) | SJB3-019A, ML-323 | Not Specified | Cytotoxicity | Increased cell death | [9] |
| Apoptosis (Annexin V) | Ewing Sarcoma (A673sh) | FK866 | 5 nM | % Apoptotic Cells | Increased apoptosis | [10] |
| Apoptosis (Annexin V/PI) | Nasopharyngeal Carcinoma (CNE1, SUNE1) | Fli-1 Knockdown | Not Applicable | % Apoptotic Cells | Increased radiation-induced apoptosis | [11] |
| Colony Formation | Nasopharyngeal Carcinoma (SUNE1, 6-10B) | Fli-1 Overexpression/Knockdown | Not Applicable | Survival Fraction | Fli-1 overexpression increased radioresistance | [11] |
| Luciferase Reporter | Ewing Sarcoma (TC32) | Mithramycin | 100 nM | Luciferase Activity | Decreased EWS-FLI1 downstream target expression | [7] |
Table 2: In Vivo Xenograft Models
| Animal Model | Cell Line | Inhibitor | Dosing Regimen | Endpoint Measured | Result | Reference |
| Mouse Xenograft | Ewing Sarcoma (TC32) | Mithramycin | Not Specified | Tumor Volume | 3% of control tumor volume at day 15 | [8] |
| Mouse Xenograft | Ewing Sarcoma (SK-ES) | YK-4-279 | 60-75 mg/kg | Tumor Growth | Significantly reduced tumor growth | [12] |
| Rat Xenograft | Ewing Sarcoma | (S)-YK-4-279 | Continuous Infusion | Tumor Response | Sustained complete response in 2 of 6 tumors | [13] |
Experimental Protocols
Cell Viability Assay (MTS/CCK-8)
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines with known Fli-1 expression (e.g., Ewing sarcoma, breast cancer, or leukemia cell lines)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTS (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay) or CCK-8 reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[7]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours.[14]
-
Add 20 µL of MTS or 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[7]
-
Measure the absorbance at 490 nm (for MTS) or 450 nm (for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24 or 48 hours).[11]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.[15]
Western Blot Analysis
Objective: To determine the effect of this compound on the protein expression levels of Fli-1 and downstream targets.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Fli-1, anti-PARP, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.[16]
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Quantitative Real-Time PCR (RT-qPCR)
Objective: To measure the effect of this compound on the mRNA expression of Fli-1 and its target genes.
Materials:
-
Cancer cell lines
-
This compound
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for Fli-1 and target genes (e.g., TIE1, GATA1)[11][17]
-
Housekeeping gene primers (e.g., GAPDH, RPS9)[18]
-
Real-time PCR system
Protocol:
-
Treat cells with this compound for the desired time.
-
Extract total RNA from the cells using an RNA extraction kit.[19]
-
Synthesize cDNA from the extracted RNA.[19]
-
Perform qPCR using SYBR Green or TaqMan chemistry with gene-specific primers.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to a housekeeping gene.[18][19]
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if this compound alters the binding of Fli-1 to the promoter regions of its target genes.
Materials:
-
Cancer cell lines
-
This compound
-
Formaldehyde
-
Glycine
-
Lysis buffers
-
Sonication equipment
-
Anti-Fli-1 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting known Fli-1 binding sites
Protocol:
-
Treat cells with this compound.
-
Crosslink proteins to DNA by adding formaldehyde directly to the culture medium.[20]
-
Quench the crosslinking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to shear DNA to fragments of 200-1000 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Immunoprecipitate the chromatin overnight with an anti-Fli-1 antibody or an IgG control.
-
Capture the antibody-protein-DNA complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes and reverse the crosslinks by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Analyze the enrichment of specific DNA sequences by qPCR using primers flanking the Fli-1 binding sites on target gene promoters.[21]
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID) or rats
-
Cancer cell line for injection
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice or rats.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the animals into treatment and control groups.[7]
-
Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily intraperitoneal injection, continuous infusion).[13]
-
Measure tumor volume with calipers every few days.
-
Monitor the body weight and overall health of the animals.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Compare the tumor growth rates between the treatment and control groups to determine efficacy.[8]
References
- 1. The ets transcription factor Fli-1 in development, cancer and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current insights into the role of Fli-1 in hematopoiesis and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medlineplus.gov [medlineplus.gov]
- 4. Abnormal expression of FLI1 protein is an adverse prognostic factor in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLI1 Expression in Invasive Breast Carcinoma: Clinicopathological Correlations and Prognostic Implications [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. FLI1 regulates radiotherapy resistance in nasopharyngeal carcinoma through TIE1-mediated PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small molecule selected to disrupt oncogenic protein EWS-FLI1 interaction with RNA Helicase A inhibits Ewing's Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic modeling optimizes inhibition of the ‘undruggable’ EWS-FLI1 transcription factor in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overexpression of Fli-1 in astrocytoma is associated with poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. mdpi.com [mdpi.com]
- 17. Drug-mediated inhibition of Fli-1 for the treatment of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 20. academic.oup.com [academic.oup.com]
- 21. Trabectedin Inhibits EWS-FLI1 and Evicts SWI/SNF from Chromatin in a Schedule-dependent Manner | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
Application Notes and Protocols: Fli-1-IN-1 Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fli-1-IN-1 is a small molecule inhibitor targeting the Friend leukemia integration 1 (Fli-1) transcription factor, a key regulator in various physiological and pathological processes, including cancer and fibrosis. As with any compound intended for in vitro or in vivo studies, understanding its solubility and stability in common solvents like dimethyl sulfoxide (DMSO) is critical for accurate and reproducible experimental outcomes. These application notes provide a summary of the available data and standardized protocols for determining the solubility and stability of this compound in DMSO.
Data Presentation
The following tables summarize the available and recommended parameters for the handling of this compound in DMSO. It is important to note that while some specific data for this compound is available, other parameters are based on general guidelines for small molecule handling in DMSO and should be experimentally verified for this specific compound.
Table 1: Solubility of this compound in DMSO
| Parameter | Value | Remarks |
| Reported Stock Concentration | ≥ 40 mg/mL[1] | A stock solution of at least 40 mg/mL in DMSO has been used for in vivo formulations. The maximum solubility may be higher. |
| Recommended Test Concentration for In Vitro Assays | < 0.5% (final DMSO concentration) | To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should be kept low. |
| Appearance of Solution | Clear, colorless (visual inspection) | Upon complete dissolution, the solution should be free of visible particulates. |
Table 2: Stability and Storage of this compound in DMSO
| Condition | Recommended Duration | Remarks |
| Long-term Storage (Powder) | 3 years at -20°C | General guideline for solid compounds. |
| Long-term Storage (in DMSO) | 1 year at -80°C[1] | Recommended for preserving the integrity of the stock solution. |
| Short-term Storage (in DMSO) | 1 month at -20°C | For working aliquots to minimize freeze-thaw cycles. |
| Freeze-Thaw Cycles | Minimize (ideally ≤ 5 cycles) | Repeated freeze-thaw cycles can lead to compound degradation. Aliquoting is highly recommended. |
| Room Temperature Storage | Not Recommended | Stability at room temperature has not been determined and should be avoided for prolonged periods. |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the solubility and stability of this compound in DMSO. These are generalized protocols and may require optimization for specific laboratory conditions.
Protocol 1: Determination of Kinetic Solubility in DMSO using Nephelometry
This protocol provides a high-throughput method to assess the kinetic solubility of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Nephelometer
-
Multichannel pipette
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).
-
Serial Dilutions: In the 96-well plate, perform serial dilutions of the this compound stock solution with DMSO to create a range of concentrations.
-
Addition of Aqueous Buffer: To each well containing the DMSO solution, add PBS (pH 7.4) to achieve a final DMSO concentration of 1-2%.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking to allow for precipitation.
-
Measurement: Measure the light scattering of each well using a nephelometer. An increase in nephelometry units indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not produce a significant increase in light scattering compared to the buffer-only control.
Protocol 2: Assessment of Stability in DMSO using High-Performance Liquid Chromatography (HPLC)
This protocol allows for the quantitative assessment of this compound stability over time and under different storage conditions.
Materials:
-
This compound DMSO stock solution
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Mobile phase (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, room temperature, 40°C)
Procedure:
-
Sample Preparation: Prepare multiple aliquots of a known concentration of this compound in DMSO (e.g., 10 mM).
-
Initial Analysis (Time 0): Immediately analyze one aliquot by HPLC to determine the initial peak area and purity of this compound. This serves as the baseline.
-
Storage: Store the remaining aliquots under the desired conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature). For freeze-thaw stability, subject aliquots to repeated cycles of freezing and thawing.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 7, 14, 30 days), retrieve an aliquot from each storage condition.
-
HPLC Analysis: Analyze the samples by HPLC using a validated method. Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (Time 0) measurement. A compound is generally considered stable if >95% of the initial concentration remains.
Mandatory Visualizations
Fli-1 Signaling Pathway
References
Application Notes and Protocols for ChIP-seq Analysis of EWS-FLI1 Binding Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ewing sarcoma, an aggressive bone and soft-tissue cancer primarily affecting adolescents and young adults, is driven in the majority of cases by a chromosomal translocation that creates the aberrant fusion protein EWS-FLI1.[1][2][3] This oncoprotein acts as a rogue transcription factor, reprogramming the cellular transcriptome to drive tumorigenesis.[1][4] Understanding the genome-wide binding sites of EWS-FLI1 is crucial for elucidating its downstream targets and developing targeted therapies. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to identify these binding sites.[5] These application notes provide a comprehensive overview and detailed protocols for performing and analyzing ChIP-seq experiments for EWS-FLI1.
EWS-FLI1 is formed by the fusion of the EWSR1 gene with the FLI1 gene, a member of the ETS family of transcription factors.[1][2] The resulting fusion protein retains the DNA-binding domain of FLI1, directing it to specific DNA sequences, and the potent transactivation domain of EWSR1, leading to aberrant gene expression.[6][7] EWS-FLI1 can function as both a transcriptional activator and a repressor, further complicating its role in oncogenesis.[2][8]
Data Presentation: EWS-FLI1 Binding Characteristics
ChIP-seq studies have revealed key quantitative aspects of EWS-FLI1 binding. The following tables summarize findings from studies in common Ewing sarcoma cell lines.
Table 1: Summary of EWS-FLI1 ChIP-seq Binding Sites in Ewing Sarcoma Cell Lines
| Cell Line | Number of High-Confidence Binding Sites | Genomic Distribution of Binding Sites | Reference |
| A673 & SKNMC (core set) | 1,785 | 90% in intergenic and intronic regions | [9] |
| A673 | 22,744 | Majority in intronic and intergenic regions | [10] |
Table 2: Consensus Binding Motifs for EWS-FLI1
| Motif Type | Consensus Sequence | Significance | Reference |
| Repetitive | GGAA-microsatellites | Preferential binding of EWS-FLI1, often associated with gene activation. The number of repeats correlates with binding affinity and gene expression. | [1][9] |
| Canonical ETS | ACCGGAAGTG | Wild-type FLI1 binding site. EWS-FLI1 can displace wild-type ETS factors from these sites, often leading to gene repression. | [1][2] |
Signaling Pathways Modulated by EWS-FLI1
EWS-FLI1 expression dramatically alters the cellular signaling landscape. It directly and indirectly regulates key pathways involved in cell proliferation, survival, and differentiation.
Caption: EWS-FLI1 signaling network.
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Protocol for EWS-FLI1
This protocol is adapted from methodologies described in published EWS-FLI1 ChIP-seq studies.[5][9]
1. Cell Culture and Cross-linking:
-
Culture Ewing sarcoma cells (e.g., A673, SKNMC) to ~80-90% confluency.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% directly to the culture medium.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
2. Cell Lysis and Chromatin Sonication:
-
Scrape cells and resuspend in cell lysis buffer.
-
Incubate on ice to lyse the cell membrane.
-
Pellet the nuclei and resuspend in nuclear lysis buffer.
-
Sonicate the chromatin to shear DNA to an average size of 200-500 bp. Optimization of sonication conditions is critical.
3. Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the C-terminal region of FLI1.
-
Add protein A/G magnetic beads to the chromatin-antibody mixture and incubate to capture the immune complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
4. Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer.
-
Reverse the protein-DNA cross-links by adding NaCl and incubating at 65°C for several hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
5. DNA Purification:
-
Purify the ChIP DNA using a PCR purification kit or phenol-chloroform extraction.
-
Quantify the purified DNA.
ChIP-seq Library Preparation and Sequencing
-
Prepare sequencing libraries from the purified ChIP DNA and input control DNA using a standard library preparation kit for Illumina sequencing.
-
Perform size selection of the library to ensure the desired fragment size.
-
Sequence the libraries on an Illumina sequencing platform.
Experimental Workflow Diagram
The following diagram illustrates the key steps in a typical ChIP-seq experiment for EWS-FLI1.
Caption: ChIP-seq workflow for EWS-FLI1.
Data Analysis
A robust bioinformatics pipeline is essential for analyzing ChIP-seq data.
1. Quality Control:
-
Assess the quality of the raw sequencing reads using tools like FastQC.
2. Read Alignment:
-
Align the sequencing reads to the human reference genome (e.g., hg19 or hg38) using an aligner such as BWA or Bowtie2.
3. Peak Calling:
-
Identify regions of the genome with significant enrichment of ChIP signal over the input control using a peak caller like MACS2. This will generate a list of putative EWS-FLI1 binding sites.
4. Motif Analysis:
-
Use tools like MEME-ChIP to identify enriched DNA motifs within the called peaks. This can confirm the presence of the expected GGAA-microsatellites and ETS motifs.
5. Peak Annotation and Downstream Analysis:
-
Annotate the peaks to the nearest genes to identify potential EWS-FLI1 target genes.
-
Perform gene ontology (GO) and pathway analysis (e.g., KEGG) on the target gene list to understand the biological processes regulated by EWS-FLI1.
-
Integrate with gene expression data (e.g., RNA-seq) from EWS-FLI1 knockdown or overexpression experiments to determine the functional consequences of EWS-FLI1 binding.
Logical Relationship of EWS-FLI1 Function
EWS-FLI1 acts as a central hub, influencing multiple cellular processes through its dual role as a transcriptional activator and repressor.
Caption: Functional logic of EWS-FLI1.
Conclusion
The ChIP-seq analysis of EWS-FLI1 is a cornerstone for understanding the molecular pathogenesis of Ewing sarcoma. The protocols and data presented here provide a framework for researchers to investigate the oncogenic functions of this fusion protein, identify novel therapeutic targets, and ultimately develop more effective treatments for this devastating disease. The aberrant transcriptional network established by EWS-FLI1 offers multiple nodes for therapeutic intervention, and a thorough understanding of its genome-wide interactions is the first step towards this goal.
References
- 1. EWS/FLI - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. EWS/FLI1 Target Genes and Therapeutic Opportunities in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Chromatin Immunoprecipitation Followed by Next-Generation Sequencing (ChIP-Seq) Analysis in Ewing Sarcoma | Springer Nature Experiments [experiments.springernature.com]
- 6. Oncogenic partnerships: EWS-FLI1 protein interactions initiate key pathways of Ewing's sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oncogenic Partnerships: EWS-FLI1 Protein Interactions Initiate Key Pathways of Ewing’s Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism and relevance of EWS/FLI-mediated transcriptional repression in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EWS-FLI1 utilizes divergent chromatin remodeling mechanisms to directly activate or repress enhancer elements in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Luciferase Reporter Assay for Fli-1 Activity
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Friend leukemia integration 1 (Fli-1) transcription factor, a member of the E26 transformation-specific (ETS) family, is a critical regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis.[1] Dysregulation of Fli-1 activity is implicated in the pathogenesis of numerous diseases, notably Ewing's sarcoma, where the EWS-Fli-1 fusion protein acts as an oncogenic driver, and in autoimmune diseases like systemic lupus erythematosus.[1][2] Consequently, the modulation of Fli-1 activity presents a promising therapeutic avenue. The luciferase reporter assay is a highly sensitive and quantitative method widely employed to study the transcriptional activity of Fli-1 in response to various stimuli, including small molecule inhibitors and signaling pathway modulators.[3][4]
This assay is instrumental in high-throughput screening (HTS) campaigns aimed at discovering novel drug candidates that can inhibit or activate Fli-1.[5][6] By identifying compounds that modulate Fli-1's transcriptional control over its target genes, researchers can pinpoint potential therapeutics for Fli-1-driven cancers and other diseases.[7][8]
The core principle of the assay involves the use of a reporter vector in which the firefly luciferase gene is placed under the transcriptional control of a Fli-1-responsive promoter. A key promoter utilized in this context is that of the NR0B1 gene, a known downstream target of EWS-Fli-1.[9][10] When this reporter construct is introduced into host cells, the level of luciferase expression, measured as luminescence, directly correlates with the transcriptional activity of Fli-1. To account for variations in transfection efficiency and cell viability, a dual-luciferase system is often employed, where a second reporter, typically Renilla luciferase under the control of a constitutive promoter, is co-transfected to serve as an internal control.[11]
Signaling Pathways and Experimental Workflow
The activity of Fli-1 is regulated by upstream signaling cascades, most notably the PI3K/AKT pathway. Activation of this pathway, often initiated by growth factors binding to receptor tyrosine kinases, can lead to the modulation of Fli-1 transcriptional activity.[12][13] Understanding this pathway is crucial for interpreting the results of the luciferase reporter assay and for identifying potential targets for therapeutic intervention.
The experimental workflow for a Fli-1 luciferase reporter assay involves several key steps, from the preparation of the reporter constructs to the final data analysis.
Experimental Protocols
Construction of Fli-1 Reporter Vector
The following protocol describes the cloning of a Fli-1 responsive element from the human NR0B1 gene into a luciferase reporter vector.
-
Promoter Amplification : The promoter region of the NR0B1 gene containing Fli-1 binding sites is amplified from human genomic DNA using polymerase chain reaction (PCR). A ~700 bp region within the first intron has been shown to be responsive to EWS-Fli-1.[9]
-
Vector and Insert Preparation : The amplified NR0B1 promoter fragment and the pGL4.18[luc2/Neo] vector (Promega) are digested with KpnI and NheI restriction enzymes.[10]
-
Ligation : The digested NR0B1 promoter fragment is ligated into the digested pGL4.18 vector upstream of the luciferase reporter gene.
-
Transformation and Verification : The ligation product is transformed into competent E. coli, and positive clones are selected and verified by Sanger sequencing.
Dual-Luciferase Reporter Assay
This protocol is adapted for a 24-well plate format.
Materials:
-
HEK293T or a relevant cancer cell line (e.g., Ewing's sarcoma cell line TC32)[5]
-
Fli-1 reporter vector (e.g., pGL4.18-NR0B1-luc2)
-
Renilla luciferase control vector (e.g., pRL-TK, Promega)
-
Transfection reagent (e.g., Lipofectamine 2000, Invitrogen)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding : Seed 5 x 10^4 cells per well in a 24-well plate and incubate overnight.
-
Transfection :
-
For each well, prepare a DNA mixture containing 400 ng of the Fli-1 reporter vector and 20 ng of the pRL-TK control vector.
-
Transfect the cells according to the manufacturer's protocol for your chosen transfection reagent.
-
-
Incubation : Incubate the transfected cells for 24-48 hours.
-
Treatment : Replace the medium with fresh medium containing the test compounds (e.g., small molecule inhibitors) or vehicle control. Incubate for the desired treatment period (e.g., 6-24 hours).[10]
-
Cell Lysis :
-
Wash the cells once with 1X phosphate-buffered saline (PBS).
-
Add 100 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.
-
-
Luciferase Measurement :
-
Transfer 20 µL of the cell lysate to a luminometer plate.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to the well and measure the firefly luciferase activity.
-
Add 100 µL of Stop & Glo® Reagent to the same well to quench the firefly reaction and simultaneously measure the Renilla luciferase activity.
-
-
Data Analysis :
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well by dividing the firefly relative light units (RLU) by the Renilla RLU.
-
Calculate the fold change in Fli-1 activity by dividing the normalized luciferase activity of the treated samples by the normalized activity of the vehicle control samples.[3]
-
Data Presentation
The following tables provide examples of quantitative data that can be obtained from a Fli-1 luciferase reporter assay.
Table 1: Inhibition of EWS-Fli-1 Promoter Activity by BEZ235
| BEZ235 Concentration (nM) | Relative Luciferase Activity (Fold Change vs. DMSO) |
| 0 (DMSO) | 1.00 |
| 50 | 0.50 |
| 100 | 0.35 |
| 250 | 0.20 |
| 500 | 0.15 |
Data adapted from a study on the effect of the PI3K inhibitor BEZ235 on EWS/FLI1 promoter activity in A673 cells.[14]
Table 2: Inhibition of EWS-Fli-1 Transcriptional Activity by Mithramycin
| Compound | Target | IC50 (nM) |
| Mithramycin | EWS-Fli-1 | 10 - 15 |
Data from a high-throughput screen identifying mithramycin as an inhibitor of EWS-FLI1 activity in TC32 cells using an NR0B1 promoter-luciferase reporter.[6]
References
- 1. Current insights into the role of Fli-1 in hematopoiesis and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. signosisinc.com [signosisinc.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Identification of an Inhibitor of the EWS-FLI1 Oncogenic Transcription Factor by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-mediated inhibition of Fli-1 for the treatment of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of an inhibitor of ... | Article | H1 Connect [archive.connect.h1.co]
- 9. EWS/FLI and its Downstream Target NR0B1 Interact Directly to Modulate Transcription and Oncogenesis in Ewing's Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Development of luciferase-based highly sensitive reporters that detect ER-associated protein biogenesis abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/AKT signaling modulates transcriptional expression of EWS/FLI1 through specificity protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K/AKT signaling modulates transcriptional expression of EWS/FLI1 through specificity protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes: CRISPR-Cas9 Mediated Knockout of FLI1 in Cancer Cells
Introduction
Friend Leukemia Virus Integration 1 (FLI1) is a member of the E26 transformation-specific (ETS) family of transcription factors.[1][2][3] The FLI1 protein plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and survival by binding to specific DNA regions to control gene activity.[4] It is essential for normal development, particularly in hematopoiesis and vasculogenesis.[2][5] However, aberrant expression or mutation of the FLI1 gene is implicated in the pathology of several cancers. Most notably, a chromosomal translocation between chromosomes 11 and 22, t(11;22), creates the EWSR1/FLI1 fusion gene, which is the primary oncogenic driver in approximately 85% of Ewing sarcoma cases.[4][6] Dysregulated FLI1 expression is also associated with breast cancer, leukemia, lymphoma, and nasopharyngeal carcinoma, where it can influence tumor progression, metastasis, and resistance to therapy.[2][3][7]
The CRISPR-Cas9 system provides a powerful and precise tool for gene editing, enabling the targeted knockout of genes like FLI1.[8] By creating double-strand breaks that lead to inactivating insertions or deletions (indels), CRISPR-Cas9 allows researchers to abolish FLI1 protein expression. This loss-of-function approach is invaluable for elucidating the specific roles of FLI1 in cancer cell biology, identifying downstream targets, and validating FLI1 as a potential therapeutic target for drug development.
FLI1 Signaling Pathways in Cancer
FLI1 functions as a transcription factor that regulates a multitude of downstream target genes, thereby influencing key cancer-associated signaling pathways. Its effects are often context-dependent, varying by cancer type.
1. Regulation of Cell Cycle and Proliferation: FLI1 has been shown to control the expression of critical cell cycle regulators. In some cancers, depletion of FLI1 leads to a G1/S cell cycle arrest by decreasing the expression of Cyclin D1 (CCND1) and E2F Transcription Factor 2 (E2F2).[9] This disrupts the normal progression of the cell cycle and reduces cellular proliferation.
2. PI3K/AKT Signaling Pathway: In nasopharyngeal carcinoma, FLI1 has been found to regulate resistance to radiotherapy by activating the PI3K/AKT signaling pathway.[3] It achieves this by transcriptionally upregulating TIE1, a receptor tyrosine kinase, which in turn promotes the activation of PI3K and AKT, leading to enhanced DNA damage repair and cell survival.[3] FLI1 has also been implicated in the PI3K-Akt pathway in breast cancer.[7][10]
3. Regulation of Metastasis: In hepatocellular carcinoma, FLI1 promotes metastasis by modulating the Matrix Metalloproteinase 2 (MMP2) signaling pathway.[1] MMPs are enzymes that degrade the extracellular matrix, a key step in tumor invasion and metastasis.
4. Downstream Targets in Ewing Sarcoma: In the context of the EWS/FLI1 fusion protein in Ewing sarcoma, it acts as an aberrant transcription factor that drives oncogenesis by regulating a unique set of target genes.[11] Key direct and indirect targets include NR0B1, NKX2-2, GLI1, and EZH2, which are involved in transcriptional regulation, cell differentiation, and stemness.[12][13]
Below are diagrams illustrating the FLI1 signaling network and a general experimental workflow for its knockout.
Quantitative Data on FLI1 Knockout in Cancer Cells
The functional consequences of FLI1 knockout have been quantified in various cancer cell lines. The table below summarizes key findings.
| Cancer Cell Line | Method | Assay | Result of FLI1 Knockout | Reference |
| NCI-H446 (SCLC) | CRISPR-Cas9 | Cell Proliferation (MTT) | Significant decrease in cell proliferation (P < 0.05) | [14] |
| NCI-H446 (SCLC) | CRISPR-Cas9 | Cell Migration (Transwell) | Significant inhibition of cell migration (P < 0.01) | [14] |
| A673 (Ewing Sarcoma) | CRISPR-Cas9 | Cell Proliferation | Drastic reduction in cell proliferation and induction of senescence | [6][15] |
| MCC26 (Merkel-cell) | CRISPR-Cas9 | Cell Growth | Significant decrease in cell growth over 150 hours (P ≤ 0.01) | [16] |
| U-87MG (Glioblastoma) | shRNA Knockdown | Cell Growth | Significant decrease in cell numbers at 48 and 72 hours (P ≤ 0.01) | [16] |
| MDA-MB-231 (Breast) | Adenoviral Overexpression | Cell Growth (Viability) | Re-expression of FLI1 inhibits cellular growth (P < 0.05) | [10] |
| MDA-MB-231 (Breast) | Adenoviral Overexpression | Migration & Invasion | Re-expression of FLI1 inhibits migration and invasion | [7] |
Experimental Protocols
This section provides detailed, synthesized protocols for the CRISPR-Cas9 knockout of the FLI1 gene in a cancer cell line.
Protocol 1: gRNA Design and Plasmid Construction
Objective: To design and clone FLI1-specific guide RNAs into a Cas9 expression vector.
Materials:
-
gRNA design software (e.g., Benchling, CHOPCHOP)
-
All-in-one lentiCRISPRv2 plasmid (or similar, expressing Cas9 and the gRNA)
-
Oligonucleotides for gRNA
-
T4 Polynucleotide Kinase (PNK)
-
BsmBI restriction enzyme
-
T4 DNA Ligase
-
Stellar™ Competent Cells (or similar)
-
LB agar plates with ampicillin
Procedure:
-
gRNA Design:
-
Obtain the cDNA or genomic sequence for human FLI1.
-
Using a gRNA design tool, identify 2-3 candidate gRNAs targeting early exons of FLI1 to ensure a frameshift mutation leading to a non-functional protein.[17]
-
Select gRNAs with high on-target scores and low predicted off-target effects.[8] A typical gRNA sequence is 20 nucleotides long, upstream of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').
-
-
Oligo Annealing:
-
For each gRNA, order two complementary DNA oligos with appropriate overhangs for cloning (e.g., for BsmBI).
-
Phosphorylate and anneal the oligo pairs by incubating with T4 Ligation Buffer and T4 PNK.
-
-
Vector Digestion:
-
Digest the lentiCRISPRv2 plasmid with the BsmBI restriction enzyme to create compatible ends for the annealed oligos.
-
-
Ligation:
-
Ligate the annealed gRNA oligos into the digested lentiCRISPRv2 vector using T4 DNA Ligase.
-
-
Transformation:
-
Transform the ligation product into competent E. coli cells.
-
Plate the transformed cells on ampicillin-containing LB agar plates and incubate overnight at 37°C.
-
-
Verification:
-
Select several colonies and grow them in liquid culture.
-
Isolate the plasmid DNA (miniprep) and verify the correct insertion of the gRNA sequence via Sanger sequencing.
-
Protocol 2: Lentivirus Production and Cell Transduction
Objective: To deliver the FLI1-targeting CRISPR-Cas9 system into cancer cells.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Validated FLI1-gRNA lentiCRISPRv2 plasmid
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Target cancer cell line (e.g., A673, NCI-H446)
-
Puromycin
-
Polybrene
Procedure:
-
Lentivirus Packaging:
-
Plate HEK293T cells to be 70-80% confluent on the day of transfection.
-
Co-transfect the HEK293T cells with the FLI1-gRNA plasmid and the packaging plasmids (psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
-
Transduction of Target Cells:
-
Plate the target cancer cells to be 50-60% confluent.
-
Add the lentiviral supernatant to the cells in the presence of Polybrene (e.g., 8 µg/mL) to enhance transduction efficiency.
-
Incubate for 24 hours.
-
-
Puromycin Selection:
-
After 24-48 hours, replace the medium with fresh medium containing puromycin at a pre-determined concentration (determined by a kill curve).
-
Continue selection for 3-7 days, replacing the medium as needed, until non-transduced control cells are all dead. The remaining cells are a polyclonal population with FLI1 knockout.[18]
-
Protocol 3: Monoclonal Isolation and Knockout Validation
Objective: To isolate single-cell clones and confirm biallelic knockout of FLI1.
Materials:
-
96-well plates
-
Genomic DNA extraction kit
-
Primers flanking the gRNA target site
-
PCR reagents
-
Surveyor nuclease or T7 Endonuclease I
-
Western blot reagents
-
Anti-FLI1 antibody, anti-β-actin antibody
Procedure:
-
Limiting Dilution:
-
Perform serial dilutions of the puromycin-selected polyclonal population to achieve a concentration of 0.5 cells per 100 µL.
-
Seed 100 µL into each well of multiple 96-well plates.[8]
-
Incubate and monitor for the growth of single colonies.
-
-
Expansion and Screening:
-
Once colonies are visible, expand them into larger wells (24-well, then 6-well plates).
-
Split the expanded clones into two sets: one for genomic DNA extraction and one for protein analysis/cryopreservation.
-
-
Genomic DNA Validation (Surveyor/T7E1 Assay):
-
Extract genomic DNA from each clone.
-
PCR amplify the region of the FLI1 gene targeted by the gRNA.
-
Denature and re-anneal the PCR products to form heteroduplexes.
-
Treat the re-annealed products with Surveyor nuclease or T7E1, which cleaves mismatched DNA.
-
Analyze the digested products by gel electrophoresis. The presence of cleaved bands indicates the presence of indels.
-
-
Sanger Sequencing:
-
For clones showing indels, sequence the PCR product to confirm the specific mutation and verify a frameshift in both alleles.
-
-
Protein Validation (Western Blot):
-
Prepare protein lysates from the putative knockout clones and a wild-type control.
-
Perform a Western blot using an anti-FLI1 antibody.
-
Successful knockout clones should show a complete absence of the FLI1 protein band compared to the wild-type control. Use β-actin as a loading control.[14]
-
Protocol 4: Phenotypic Assays
Objective: To assess the functional consequences of FLI1 knockout.
Procedures:
-
Cell Proliferation Assay (e.g., MTT or Cell Counting):
-
Seed equal numbers of validated FLI1-KO and wild-type (WT) cells in multiple wells of a 96-well plate.
-
At various time points (e.g., 24, 48, 72, 96 hours), measure cell viability using MTT reagent or by direct cell counting.
-
Plot the growth curves for KO vs. WT cells to determine the effect on proliferation.[14]
-
-
Cell Migration Assay (Transwell Assay):
-
Seed FLI1-KO and WT cells in the upper chamber of a Transwell insert (8 µm pore size) in serum-free medium.
-
Add serum-containing medium to the lower chamber as a chemoattractant.
-
Incubate for 12-24 hours.
-
Remove non-migrated cells from the top of the insert.
-
Fix and stain the cells that have migrated to the bottom surface.
-
Count the migrated cells under a microscope. Compare the number of migrated cells between KO and WT groups.[14]
-
-
Cell Invasion Assay:
-
Follow the same procedure as the migration assay, but first, coat the Transwell insert with a layer of Matrigel to simulate the basement membrane. This measures the ability of cells to degrade the extracellular matrix and invade.
-
References
- 1. FLI1 | Cancer Genetics Web [cancerindex.org]
- 2. Current insights into the role of Fli-1 in hematopoiesis and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLI1 regulates radiotherapy resistance in nasopharyngeal carcinoma through TIE1-mediated PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medlineplus.gov [medlineplus.gov]
- 5. The ets transcription factor Fli-1 in development, cancer and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. FLI1 Expression is Correlated with Breast Cancer Cellular Growth, Migration, and Invasion and Altered Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The transcription factor FLI1 promotes cancer progression by affecting cell cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | EWS/FLI1 Target Genes and Therapeutic Opportunities in Ewing Sarcoma [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. EWS/FLI and its downstream target NR0B1 interact directly to modulate transcription and oncogenesis in Ewing's sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Therapeutic Potential of EWSR1–FLI1 Inactivation by CRISPR/Cas9 in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 18. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Fli-1-IN-1 off-target effects in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Fli-1-IN-1, a small molecule inhibitor of the Friend leukemia integration 1 (Fli-1) transcription factor, in cancer cell experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during your experiments with this compound.
Issue 1: Unexpected Cell Viability or Cytotoxicity in Non-Target Cancer Cells
Question: We are observing significant cytotoxicity in cancer cell lines that do not overexpress Fli-1. Is this a known off-target effect of this compound?
Answer: While this compound is designed to target cancer cells with high levels of Fli-1, off-target effects can lead to cytotoxicity in other cell types. This may be due to the inhibition of other members of the Ets transcription factor family or interference with fundamental cellular processes. Fli-1 is known to play a role in normal cellular functions, including cell growth, differentiation, and survival.[1][2] Its inhibition can therefore impact even cells that do not have aberrant Fli-1 expression.
Troubleshooting Steps:
-
Confirm Fli-1 Expression: Verify the Fli-1 expression levels in your target and non-target cell lines via Western blot or qRT-PCR.
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 in both your target and non-target cells.
-
Control Cell Lines: Include appropriate control cell lines with known Fli-1 expression levels in your experiments.
-
Alternative Inhibitors: If off-target cytotoxicity is significant, consider comparing the effects with other known Fli-1 inhibitors that have different mechanisms of action.
Experimental Protocol: Western Blot for Fli-1 Expression
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Fli-1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Issue 2: Hematopoietic Toxicity Observed in In Vivo Studies
Question: Our in vivo studies using this compound are showing signs of hematopoietic toxicity, such as decreased white blood cell counts. Is this expected?
Answer: Yes, hematopoietic toxicity is a potential off-target effect of Fli-1 inhibition. Fli-1 is a key regulator of hematopoiesis, and its normal function is crucial for the development of blood cells.[1][3] Inhibition of Fli-1 can disrupt this process, leading to the observed side effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hematopoietic toxicity.
Issue 3: Development of Drug Resistance
Question: We initially observed a good response to this compound in our cancer cell line, but now the cells seem to be resistant. What are the potential mechanisms of resistance?
Answer: Acquired resistance to targeted therapies like this compound is a common phenomenon. While specific data for this compound is emerging, resistance to other EWS-Fli-1 inhibitors has been associated with the upregulation of bypass signaling pathways. For instance, resistance to YK-4-279 has been linked to the overexpression of c-Kit, cyclin D1, pStat3(Y705), and various PKC isoforms.
Potential Resistance Pathways:
References
Technical Support Center: Overcoming Resistance to Fli-1 Inhibitors in Experimental Settings
Introduction: This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Fli-1 inhibitors in their experiments. While direct information on "Fli-1-IN-1" is limited, this guide focuses on general principles and strategies for overcoming resistance to inhibitors of the Fli-1 transcription factor. The experimental protocols and troubleshooting advice provided are based on established methodologies for studying transcription factor inhibitors and their resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is Fli-1 and why is it a therapeutic target?
Friend leukemia integration 1 (Fli-1) is a member of the E26 transformation-specific (ETS) family of transcription factors.[1][2] It plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.[3] Dysregulation of Fli-1 activity is implicated in the development and progression of several cancers, including Ewing sarcoma and various leukemias, making it an attractive target for therapeutic intervention.[1][4][5]
Q2: How do Fli-1 inhibitors work?
Fli-1 inhibitors can function through several mechanisms:[3][5]
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Direct inhibition of DNA binding: Some small molecules can bind to the DNA-binding domain of Fli-1, preventing it from attaching to the promoter or enhancer regions of its target genes.[3][6]
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Disruption of protein-protein interactions: Inhibitors may interfere with the interaction of Fli-1 with other proteins that are necessary for its transcriptional activity.
-
Altering post-translational modifications: Some compounds can affect the phosphorylation or other modifications of Fli-1, which can inactivate the protein.[6]
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Promoting protein degradation: Certain inhibitors can induce the degradation of the Fli-1 protein.[3]
Q3: What are the common mechanisms of resistance to transcription factor inhibitors like those targeting Fli-1?
Resistance to transcription factor inhibitors can arise through various mechanisms, which can be broadly categorized as:[7][8][9]
-
Target-based resistance:
-
Mutations in the drug-binding site: Genetic mutations in the FLI1 gene can alter the structure of the Fli-1 protein, preventing the inhibitor from binding effectively. This is a well-documented mechanism for resistance to kinase inhibitors and can be analogous for transcription factor inhibitors.[7][10][11]
-
Gene amplification: Increased copy number of the FLI1 gene can lead to overexpression of the Fli-1 protein, overwhelming the inhibitor.[8][11]
-
-
Non-target-based resistance:
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of Fli-1. For instance, upregulation of parallel pathways that control cell survival and proliferation can render the cells independent of Fli-1 signaling.[1][7][9] The PI3K/AKT and MAPK pathways are known to be associated with Fli-1.[1][4]
-
Drug efflux pumps: Increased expression of membrane proteins that pump the inhibitor out of the cell can reduce its intracellular concentration to sub-therapeutic levels.[9]
-
Altered drug metabolism: Changes in the metabolic processes within the cancer cell can lead to faster degradation or inactivation of the inhibitor.[11]
-
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Fli-1 inhibitors and provides systematic approaches to identify and resolve them.
Problem 1: No or reduced inhibitory effect of the Fli-1 inhibitor on cancer cell viability or proliferation.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Steps |
| 1. Inactive or degraded inhibitor | - Verify inhibitor integrity: Use a fresh batch of the inhibitor. Confirm its purity and concentration. - Proper storage: Ensure the inhibitor is stored at the recommended temperature and protected from light and moisture. |
| 2. Suboptimal experimental conditions | - Optimize inhibitor concentration and treatment duration: Perform a dose-response and time-course experiment to determine the optimal IC50 and treatment time for your specific cell line. - Check cell culture conditions: Ensure cells are healthy, within a low passage number, and free from contamination. |
| 3. Intrinsic or acquired resistance | - Sequence the FLI1 gene: Check for mutations in the inhibitor's putative binding site. - Assess Fli-1 protein levels: Use Western blotting to determine if there is an overexpression of Fli-1. - Investigate bypass pathways: Use pathway-specific inhibitors or analyze the activation status of key proteins in alternative signaling pathways (e.g., p-AKT, p-ERK) via Western blot. |
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the Fli-1 inhibitor (e.g., 0.01, 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).[12]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Problem 2: No change in the expression of Fli-1 target genes after inhibitor treatment.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Steps |
| 1. Ineffective inhibitor | - Confirm inhibitor activity: Use a positive control cell line known to be sensitive to the inhibitor. - Perform a direct binding assay: If possible, use techniques like surface plasmon resonance to confirm the inhibitor binds to Fli-1. |
| 2. Incorrect target gene selection | - Validate Fli-1 target genes: Confirm that the selected genes are indeed regulated by Fli-1 in your experimental system using techniques like ChIP-qPCR. - Use a panel of target genes: Analyze the expression of multiple well-established Fli-1 target genes. |
| 3. Compensatory mechanisms | - Analyze other transcription factors: Investigate if other transcription factors are compensating for the loss of Fli-1 activity. |
Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR) for Fli-1 Target Genes
-
RNA Extraction: Treat cells with the Fli-1 inhibitor and a vehicle control. After the desired treatment time, extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using primers specific for Fli-1 target genes (e.g., NR0B1, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Problem 3: Inconsistent or high background in Fli-1 activity assays (e.g., Luciferase Reporter Assay).
Possible Causes and Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Steps |
| 1. Suboptimal transfection efficiency | - Optimize transfection protocol: Adjust the DNA-to-transfection reagent ratio and cell density. Use a positive control plasmid (e.g., expressing GFP) to visually assess transfection efficiency. |
| 2. Plasmid construct issues | - Verify plasmid integrity: Sequence the reporter plasmid to ensure the Fli-1 binding site is intact. - Use appropriate controls: Include a negative control plasmid with a mutated Fli-1 binding site and a positive control with a constitutively active promoter.[13] |
| 3. Cell line-specific effects | - Test different cell lines: Some cell lines may have endogenous factors that interfere with the assay. |
Experimental Protocol: Dual-Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells in a 24-well plate with a firefly luciferase reporter plasmid containing the promoter of a Fli-1 target gene and a Renilla luciferase plasmid (for normalization).[14]
-
Inhibitor Treatment: After 24 hours, treat the cells with the Fli-1 inhibitor or vehicle control.
-
Cell Lysis: After the desired treatment duration, lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.[15]
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.[14][15]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Data Presentation
Table 1: Example of IC50 Values for a Fli-1 Inhibitor in Sensitive and Resistant Cell Lines
| Cell Line | Fli-1 Inhibitor IC50 (µM) |
| Sensitive Cell Line A | 0.5 ± 0.1 |
| Resistant Cell Line B | 15.2 ± 2.5 |
| Resistant Cell Line C | > 50 |
Table 2: Example of Relative Gene Expression of Fli-1 Target Genes upon Inhibitor Treatment
| Gene | Fold Change (Sensitive Cells) | Fold Change (Resistant Cells) |
| NR0B1 | 0.2 ± 0.05 | 0.9 ± 0.1 |
| CCND1 | 0.3 ± 0.08 | 1.1 ± 0.2 |
Visualizations
Caption: Simplified diagram of signaling pathways influencing Fli-1 activity.
Caption: A logical workflow for troubleshooting failed experiments.
Caption: A streamlined workflow for a Chromatin Immunoprecipitation (ChIP) assay.
References
- 1. FLI1 regulates radiotherapy resistance in nasopharyngeal carcinoma through TIE1-mediated PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLI1 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. What are Transcription factors inhibitors and how do they work? [synapse.patsnap.com]
- 4. A screen for Fli-1 transcriptional modulators identifies PKC agonists that induce erythroid to megakaryocytic differentiation and suppress leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are EWS-FLI1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Drug-mediated inhibition of Fli-1 for the treatment of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to receptor tyrosine kinase inhibition in cancer: molecular mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. annexpublishers.com [annexpublishers.com]
- 10. nyu.edu [nyu.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Identification of an Inhibitor of the EWS-FLI1 Oncogenic Transcription Factor by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Luciferase reporter assay [bio-protocol.org]
- 15. med.emory.edu [med.emory.edu]
Technical Support Center: Improving the In Vivo Bioavailability of Fli-1-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of Fli-1-IN-1, a novel inhibitor of the Friend leukemia integration 1 (Fli-1) transcription factor.
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with this compound and offers systematic approaches to identify and resolve them.
Question: My in vivo experiment with this compound showed lower than expected efficacy. What are the potential reasons related to bioavailability?
Answer:
Low in vivo efficacy of this compound, despite promising in vitro activity, can often be attributed to poor bioavailability. Several factors can contribute to this issue. A systematic investigation into the compound's formulation and administration route is crucial.
Initial Troubleshooting Steps:
-
Verify Compound Integrity and Purity: Ensure the batch of this compound used in your experiments meets the required purity standards and has not degraded.
-
Assess In Vitro Potency: Re-confirm the in vitro potency (e.g., IC50) of the compound to rule out issues with its intrinsic activity.
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Review Dosing and Administration: Double-check the dose calculations, formulation preparation, and administration technique to eliminate experimental error.
If these initial checks do not resolve the issue, consider the following potential causes of poor bioavailability and the corresponding troubleshooting strategies:
| Potential Cause | Troubleshooting Strategy | Experimental Action |
| Poor Aqueous Solubility | Improve the dissolution rate of this compound. | 1. Particle Size Reduction: Decrease the particle size of the solid drug to increase its surface area.[1][2] 2. Formulation with Solubilizing Excipients: Utilize co-solvents, surfactants, or cyclodextrins to enhance solubility.[1][3][4] 3. Amorphous Solid Dispersions: Create a solid dispersion of the drug in a polymer matrix.[3][4] |
| Low Permeability | Enhance the ability of this compound to cross the intestinal membrane. | 1. Prodrug Approach: Synthesize a more lipophilic prodrug that is converted to the active compound in vivo.[5][6] 2. Use of Permeation Enhancers: Co-administer with agents that transiently increase intestinal permeability.[3] |
| High First-Pass Metabolism | Reduce premature metabolism of this compound in the liver and gut wall. | 1. Co-administration with Metabolic Inhibitors: Use inhibitors of relevant cytochrome P450 enzymes (requires identification of metabolizing enzymes). 2. Alternative Routes of Administration: Consider routes that bypass the liver, such as intravenous, subcutaneous, or intraperitoneal injection. |
| Efflux Transporter Activity | Inhibit transporters that actively pump this compound out of cells. | 1. Co-administration with Efflux Pump Inhibitors: Use known inhibitors of transporters like P-glycoprotein (P-gp).[5] 2. Structural Modification: Modify the chemical structure of this compound to reduce its affinity for efflux transporters.[5] |
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low in vivo efficacy.
Frequently Asked Questions (FAQs)
1. What is Fli-1 and why is it a therapeutic target?
Friend leukemia integration 1 (Fli-1) is a member of the E26 transformation-specific (ETS) family of transcription factors.[7] It plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and survival.[8] Aberrant expression or activity of Fli-1 is implicated in the development and progression of several cancers, such as Ewing sarcoma and various leukemias, as well as autoimmune diseases.[8][9][10] As a key driver in these pathologies, inhibiting Fli-1 is a promising therapeutic strategy.
Fli-1 Signaling Pathway Overview:
Caption: Simplified Fli-1 signaling pathway.
2. What are the common formulation strategies to improve the bioavailability of poorly soluble inhibitors like this compound?
Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds. The choice of strategy depends on the physicochemical properties of this compound.
| Strategy | Description | Typical Improvement in Bioavailability |
| Micronization | Reducing the particle size of the drug to the micron range to increase the surface area for dissolution.[2] | 2 to 5-fold |
| Nanosuspensions | Further reducing the particle size to the nanometer range, which can significantly increase dissolution velocity and saturation solubility. | 5 to 20-fold |
| Co-solvents | Using a mixture of water-miscible organic solvents to increase the drug's solubility in the formulation.[1] | Variable, depends on the compound |
| Surfactants | Incorporating surfactants to form micelles that can solubilize the drug.[1] | 2 to 10-fold |
| Cyclodextrin Complexation | Forming inclusion complexes with cyclodextrins, which have a hydrophilic exterior and a hydrophobic interior to encapsulate the drug.[4] | 2 to 15-fold |
| Lipid-Based Formulations | Dissolving the drug in oils, surfactants, and co-solvents to form self-emulsifying or self-microemulsifying drug delivery systems (SEDDS/SMEDDS).[3] | 5 to 50-fold |
| Amorphous Solid Dispersions | Dispersing the drug in an amorphous state within a polymer matrix to improve its dissolution rate and solubility.[3] | 5 to 50-fold |
3. What is a recommended starting point for developing a suitable in vivo formulation for this compound?
A tiered approach is recommended for formulation development.
Experimental Workflow for Formulation Development:
Caption: Tiered approach to formulation development.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
Objective: To prepare a nanosuspension of this compound to improve its dissolution rate and bioavailability.
Materials:
-
This compound powder
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 or Tween 80 in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy planetary ball mill or a bead mill
-
Particle size analyzer (e.g., dynamic light scattering)
Procedure:
-
Prepare the stabilizer solution by dissolving the stabilizer in deionized water with gentle stirring.
-
Create a pre-suspension by dispersing a known amount of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Add the pre-suspension and milling media to the milling chamber. The volume of the milling media should be approximately 50-60% of the chamber volume.
-
Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 1-4 hours). The milling time should be optimized to achieve the desired particle size.
-
Periodically withdraw small aliquots of the suspension to monitor the particle size distribution using a particle size analyzer.
-
Continue milling until a mean particle size of less than 200 nm with a narrow polydispersity index (< 0.3) is achieved.
-
Separate the nanosuspension from the milling media by centrifugation at a low speed or by using a sieve.
-
Store the final nanosuspension at 4°C until use.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To evaluate the pharmacokinetic profile of different this compound formulations after oral administration.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound formulations (e.g., aqueous suspension, co-solvent formulation, nanosuspension)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the mice overnight (with free access to water) before dosing.
-
Divide the mice into groups (n=3-5 per group), with each group receiving a different formulation.
-
Administer a single oral dose of the this compound formulation (e.g., 10 mg/kg) to each mouse via oral gavage.
-
Collect blood samples (approximately 20-30 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve), using appropriate software.
-
Compare the pharmacokinetic profiles of the different formulations to identify the one with the highest bioavailability.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 7. FLI-1 is expressed in a wide variety of hematolymphoid neoplasms: a special concern in the differential diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medlineplus.gov [medlineplus.gov]
- 9. The ets transcription factor Fli-1 in development, cancer and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of Fli-1 in normal cell function and malignant transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Fli-1 Antibody Specificity Technical Support Center
Welcome to the technical support center for Fli-1 antibody specificity. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during experiments involving the Fli-1 antibody.
Frequently Asked Questions (FAQs)
Q1: What is Fli-1 and why is it a target of interest?
Friend leukemia integration 1 (Fli-1) is a protein that belongs to the E26 transformation-specific (ETS) family of transcription factors.[1][2] These proteins play crucial roles in various cellular processes, including cell proliferation, differentiation, and tumorigenesis.[3] Fli-1 is particularly important in hematopoiesis and vertebrate development.[4] Aberrant expression of Fli-1 has been linked to poor prognosis in acute myeloid leukemia.[4] Furthermore, a chromosomal translocation resulting in an EWS/FLI1 fusion protein is responsible for the majority of pediatric Ewing's sarcoma cases, making Fli-1 a key target in cancer research.[3][4][5][6]
Q2: My Fli-1 antibody is showing cross-reactivity with other proteins. Why is this happening and how can I mitigate it?
The ETS family of transcription factors, to which Fli-1 belongs, shares a highly conserved DNA-binding domain.[2][7] This homology can lead to some antibodies cross-reacting with other ETS family members such as Ets-1, Ets-2, Erg, and Elf1.[2][8]
To mitigate this:
-
Choose a monoclonal antibody: Monoclonal antibodies recognize a single epitope and generally offer higher specificity compared to polyclonal antibodies.[9]
-
Verify the immunogen sequence: Check the antibody datasheet to ensure the immunogen sequence is in a unique region of the Fli-1 protein.
-
Perform sequence alignment: Align the immunogen sequence with other ETS family proteins to predict potential cross-reactivity.
-
Use appropriate controls: Include positive and negative cell line or tissue controls in your experiments to confirm specificity. For example, use cell lines with known high and low Fli-1 expression.[10]
Q3: I am observing significant lot-to-lot variability with my polyclonal Fli-1 antibody. What can I do to ensure reproducible results?
Lot-to-lot variation is a known issue with polyclonal antibodies as they are generated by immunizing different animals.[9] To ensure reproducibility:
-
Purchase larger quantities: If you are conducting a long-term study, consider purchasing a single large lot of the antibody.
-
Validate each new lot: When you receive a new lot, it is crucial to titrate and validate it against the previous lot to ensure similar performance.[9]
-
Switch to a recombinant monoclonal antibody: Recombinant monoclonal antibodies are produced in vitro and offer the highest level of consistency between lots.[1]
Troubleshooting Guides
Western Blot (WB)
Issue: Weak or No Signal
| Possible Cause | Troubleshooting Step |
| Insufficient Protein Loaded | Increase the total protein amount loaded on the gel. Perform a protein concentration assay before loading.[11] |
| Low Antibody Concentration | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[12][13] |
| Poor Protein Transfer | Verify transfer efficiency using a Ponceau S stain. Ensure the transfer membrane was properly equilibrated. For high molecular weight proteins, consider extending the transfer time.[11] |
| Inactive Antibody | Check the antibody's expiration date and storage conditions. Avoid repeated freeze-thaw cycles.[12] |
Issue: High Background or Non-Specific Bands
| Possible Cause | Troubleshooting Step |
| Antibody Concentration Too High | Reduce the concentration of the primary or secondary antibody.[12][14] |
| Insufficient Blocking | Increase the blocking time (e.g., 1 hour at room temperature) or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).[12] |
| Inadequate Washing | Increase the number and duration of wash steps. Ensure the wash buffer contains a detergent like Tween 20.[12][14] |
| Cross-reactivity | Refer to the cross-reactivity section in the FAQs. Use a more specific monoclonal antibody if the issue persists. |
Immunohistochemistry (IHC)
Issue: High Background Staining
| Possible Cause | Troubleshooting Step |
| Endogenous Peroxidase Activity | Quench endogenous peroxidase activity with a hydrogen peroxide solution before primary antibody incubation. |
| Non-specific Antibody Binding | Use a blocking serum from the same species as the secondary antibody. Ensure adequate blocking of non-specific sites. |
| Primary Antibody Concentration Too High | Titrate the primary antibody to find the optimal concentration with the best signal-to-noise ratio. |
| Issues with Older Antibody Lots | Some earlier lots of Fli-1 antibodies were noted to have background staining issues. Consider using a newer, validated monoclonal antibody.[15] |
Issue: Weak or No Staining
| Possible Cause | Troubleshooting Step |
| Improper Antigen Retrieval | Optimize the heat-induced epitope retrieval (HIER) method, including the buffer pH and heating time/temperature.[1] |
| Low Antibody Concentration | Increase the primary antibody concentration or incubation time. |
| Tissue Fixation Issues | Ensure tissues are not over-fixed, as this can mask the epitope. |
Flow Cytometry
Issue: Weak or No Signal
| Possible Cause | Troubleshooting Step |
| Intracellular Target Not Accessible | For intracellular staining of Fli-1, ensure proper cell fixation and permeabilization. |
| Low Antibody Concentration | Titrate the antibody to determine the optimal concentration for staining.[16] |
| Fluorochrome Issues | If using a conjugated antibody, ensure the fluorochrome has not been photobleached. Store antibodies protected from light.[9] Avoid freezing antibodies conjugated to phycoerythrin or allophycocyanin.[16][17] |
Issue: High Background/High Percentage of Positive Cells
| Possible Cause | Troubleshooting Step |
| Antibody Concentration Too High | Decrease the antibody concentration. |
| Non-specific Binding to Fc Receptors | Block Fc receptors on cells prior to staining with the primary antibody.[17] |
| Dead Cells | Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies. |
Experimental Protocols
Western Blot Protocol for Fli-1 Detection
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the Fli-1 antibody (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[18]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[18]
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. The expected molecular weight of Fli-1 is approximately 51 kDa.[1][2][10]
Immunohistochemistry (IHC-P) Protocol for Fli-1
-
Deparaffinization and Rehydration: Deparaffinize formalin-fixed, paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.[1]
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Blocking: Block with a protein block or normal serum for 20 minutes to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the Fli-1 primary antibody at the optimized dilution for 1 hour at room temperature or overnight at 4°C.
-
Detection System: Use a polymer-based detection system (e.g., HRP-polymer) and incubate according to the manufacturer's instructions.
-
Chromogen: Apply DAB chromogen and incubate until the desired stain intensity develops.
-
Counterstain: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium. Fli-1 shows nuclear localization.[19]
Visualizations
Caption: Simplified signaling pathway showing activation of the Fli-1 transcription factor.
Caption: Troubleshooting workflow for common Western Blotting issues.
References
- 1. Anti-FLI1 antibody [EPR4646] - recombinant (ab133485) | Abcam [abcam.com]
- 2. FLI1 Antibody (FLI1/1312) - BSA Free (NBP2-54423): Novus Biologicals [novusbio.com]
- 3. biosb.com [biosb.com]
- 4. FLI1 Antibody | Cell Signaling Technology [cellsignal.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Hemorrhage, Impaired Hematopoiesis, and Lethality in Mouse Embryos Carrying a Targeted Disruption of the Fli1 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mouse and human Fli1 genes are similarly regulated by Ets factors in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. genome.ucsc.edu [genome.ucsc.edu]
- 11. neobiotechnologies.com [neobiotechnologies.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. stratech.co.uk [stratech.co.uk]
- 15. Utility of the immunohistochemical detection of FLI-1 expression in round cell and vascular neoplasm using a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sinobiological.com [sinobiological.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Anti-FLI1 antibody (GTX112937) | GeneTex [genetex.com]
- 19. FLI-1 Antibody - Recombinant IVD Antibody for IHC - Zeta Corporation [zeta-corp.com]
Preventing degradation of Fli-1-IN-1 in solution
Welcome to the technical support center for Fli-1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the protein interaction between EWS-FLI1 and RNA helicase A. By disrupting this interaction, this compound has demonstrated potential as an anticancer agent, particularly in Ewing sarcoma where the EWS-FLI1 fusion protein is a key oncogenic driver.[1][2]
Q2: What is the difference between this compound and this compound fumarate?
A2: this compound fumarate is the fumarate salt form of this compound. Salt forms of small molecules are often developed to improve properties such as solubility, stability, and bioavailability. For experimental purposes, it is crucial to note which form you are using as their molecular weights and solubility characteristics may differ.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical to maintaining the integrity of this compound. Recommendations are summarized in the table below.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, we recommend dissolving the this compound powder in an appropriate solvent, such as dimethyl sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution, which can then be diluted to the working concentration for your experiments. To ensure complete dissolution, you may need to vortex the solution. Once prepared, the stock solution should be aliquoted into smaller, single-use volumes and stored at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound in solution.
Issue 1: Precipitation is observed in my this compound solution.
Possible Causes and Solutions:
-
Low Solubility: The concentration of this compound may have exceeded its solubility limit in the chosen solvent.
-
Solution: Try gently warming the solution or sonicating it to aid dissolution. For future preparations, consider using a higher-volume of solvent to prepare a lower concentration stock solution.
-
-
Solvent Evaporation: If the solution has been stored for a period, solvent evaporation can increase the concentration of this compound, leading to precipitation.
-
Solution: Ensure that your storage vials are tightly sealed. Parafilm can be used to provide an extra layer of protection against evaporation.
-
-
Temperature Changes: Rapid temperature changes, such as moving a solution directly from -80°C to room temperature, can cause the compound to precipitate.
-
Solution: Thaw your frozen aliquots gradually, for example, by placing them on ice before bringing them to room temperature.
-
-
Introduction into Aqueous Solutions: When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, the inhibitor may precipitate due to its lower solubility in aqueous environments.
-
Solution: To minimize precipitation, add the DMSO stock solution to the aqueous solution while vortexing or stirring to ensure rapid mixing. The final concentration of DMSO in your experimental setup should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.
-
Issue 2: I am observing inconsistent or no activity of this compound in my experiments.
Possible Causes and Solutions:
-
Degradation of the Compound: this compound may have degraded due to improper storage or handling.
-
Solution: Review the storage and handling procedures to ensure they align with the recommendations. If you suspect degradation, it is advisable to use a fresh vial of the compound. You can also perform a stability analysis using HPLC to check the purity of your solution (see Experimental Protocols section).
-
-
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to the degradation of the compound.
-
Solution: Always aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing.
-
-
Incorrect Concentration: The actual concentration of your this compound solution may be lower than calculated due to incomplete dissolution or degradation.
-
Solution: You can verify the concentration of your solution using UV-Vis spectroscopy by creating a standard curve with a freshly prepared standard of known concentration (see Experimental Protocols section).
-
-
Interaction with Experimental Components: Other components in your experimental system, such as proteins in the cell culture medium, may bind to this compound and reduce its effective concentration.
-
Solution: This is a complex issue that may require experimental optimization. Consider performing control experiments to assess the impact of different media components on the activity of the inhibitor.
-
Issue 3: I have noticed a change in the color of my this compound solution.
Possible Causes and Solutions:
-
Degradation: A color change in the solution can be an indicator of chemical degradation. The specific color change, if any, for degraded this compound is not well-documented, but any deviation from a clear, colorless solution (or the original color of the freshly prepared solution) should be treated with caution.
-
Solution: Discard the solution and prepare a fresh one from a new stock. To investigate the cause, you can perform a forced degradation study to identify potential degradation products (see Experimental Protocols section).
-
-
Contamination: The solution may have been contaminated.
-
Solution: Ensure that you are using sterile techniques and high-purity solvents when preparing and handling your solutions.
-
Experimental Protocols
Protocol 1: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for a stability-indicating HPLC method to assess the purity of this compound and detect potential degradation products.[3]
1. Objective: To determine the percentage of intact this compound in a solution and to separate it from any degradation products.
2. Materials:
- This compound solution to be tested
- HPLC system with a UV detector
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- HPLC-grade solvents
3. Method:
- Sample Preparation: Dilute the this compound stock solution to a suitable concentration (e.g., 10 µg/mL) with the initial mobile phase composition.
- Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 25°C
- Detection Wavelength: Determined by UV-Vis scan (typically the wavelength of maximum absorbance, λmax)
- Gradient Elution: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 10 | | 20 | 90 | | 25 | 90 | | 26 | 10 | | 30 | 10 |
- Analysis:
- Inject a freshly prepared standard solution of this compound to determine its retention time and peak area.
- Inject the test sample.
- Compare the chromatogram of the test sample to the standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
- The percentage of degradation can be calculated by comparing the peak area of the intact drug in the sample to that of the standard.
4. Forced Degradation (for method validation): To ensure the HPLC method is "stability-indicating," perform forced degradation studies on a fresh sample of this compound. This involves subjecting the compound to harsh conditions to intentionally induce degradation.[3][4][5]
- Acid Hydrolysis: Treat with 0.1 M HCl at 60°C.
- Base Hydrolysis: Treat with 0.1 M NaOH at 60°C.
- Oxidation: Treat with 3% H₂O₂ at room temperature.
- Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C).
- Photodegradation: Expose a solution to UV light. Analyze the stressed samples by HPLC to ensure that the degradation products are well-separated from the parent peak.
Protocol 2: Concentration Determination of this compound by UV-Vis Spectroscopy
This protocol describes how to determine the concentration of a this compound solution using UV-Vis spectroscopy.
1. Objective: To quantify the concentration of this compound in a solution.
2. Materials:
- This compound solution with unknown concentration
- Freshly prepared this compound standard of known concentration
- UV-Vis spectrophotometer
- Quartz cuvettes
- Solvent used to dissolve this compound (e.g., DMSO)
3. Method:
- Determine λmax:
- Prepare a dilute solution of the this compound standard.
- Scan the absorbance of the solution across a range of wavelengths (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax).
- Prepare a Standard Curve:
- Prepare a series of dilutions of the this compound standard in the same solvent as your unknown sample. The concentration range should bracket the expected concentration of your unknown.
- Measure the absorbance of each standard dilution at the λmax.
- Plot a graph of absorbance versus concentration. This is your standard curve. The plot should be linear, following the Beer-Lambert law.
- Measure the Unknown Sample:
- Measure the absorbance of your unknown this compound solution at the λmax.
- Use the equation of the line from your standard curve to calculate the concentration of your unknown sample.
Visualizations
Caption: Recommended workflow for preparing and handling this compound solutions.
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Caption: Potential degradation pathways for small molecule inhibitors like this compound.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. scispace.com [scispace.com]
Interpreting unexpected results in Fli-1 inhibition studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Friend leukemia integration 1 (Fli-1) inhibitors. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you interpret unexpected results in your experiments.
Frequently Asked Questions (FAQs)
Q1: We observe an increase in a known Fli-1 target gene's expression after treatment with a Fli-1 inhibitor. What is a possible cause?
A1: This paradoxical effect can be multifactorial. One primary reason could be the complex nature of Fli-1 as a transcription factor, which can act as both a transcriptional activator and a repressor depending on the cellular context and the specific gene promoter.[1] Inhibition of Fli-1 might relieve its repressive function on certain genes, leading to their upregulation. Additionally, consider the possibility of off-target effects of the inhibitor or the activation of compensatory signaling pathways. For instance, some pathways, like the PI3K/AKT pathway, are intertwined with Fli-1 signaling and can be indirectly affected by its inhibition, leading to unexpected gene expression changes.[2][3]
Q2: Our Fli-1 inhibitor is highly toxic to our cell line, even at low concentrations. How can we troubleshoot this?
A2: High cytotoxicity can stem from several sources:
-
Off-Target Effects: The inhibitor may be affecting other crucial cellular proteins besides Fli-1. It's essential to review the inhibitor's selectivity profile. Many small molecule inhibitors, particularly those identified in high-throughput screens, can have unintended effects on cellular processes.
-
Solvent Toxicity: Ensure the solvent used to dissolve the inhibitor (e.g., DMSO) is not causing toxicity at the concentrations used in your final culture media. Run a solvent-only control.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to pharmacological agents. It is recommended to perform a dose-response curve starting from very low concentrations (e.g., nanomolar range) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[4][5]
-
Inhibitor Stability: Degradation of the compound could lead to toxic byproducts. Ensure proper storage and handling of the inhibitor as per the manufacturer's instructions.
Q3: The phenotype from our genetic knockdown (siRNA/shRNA) of Fli-1 doesn't match the results from our chemical inhibitor. Why the discrepancy?
A3: Discrepancies between genetic and chemical inhibition are common and can be informative:
-
Kinetics and Completeness: Genetic knockdown is often slower and may not be complete, leaving residual Fli-1 protein that could still be functional. In contrast, a chemical inhibitor acts more rapidly and can achieve a more complete blockade of Fli-1 activity.
-
Off-Target Effects of Inhibitor: As mentioned, the chemical inhibitor may have off-target effects that produce a phenotype distinct from the specific loss of Fli-1.[6][7]
-
Compensation Mechanisms: Cells may adapt to the long-term, gradual depletion of Fli-1 via siRNA/shRNA by upregulating compensatory pathways, which might not be activated during the acute treatment with a chemical inhibitor.
-
Functional Domain vs. Whole Protein: An inhibitor might only block a specific function of the Fli-1 protein (e.g., DNA binding), while genetic knockdown removes the entire protein, including all its functional domains and protein-protein interaction sites.
Q4: We are studying the EWS-Fli1 fusion protein in Ewing sarcoma. Do standard Fli-1 inhibitors work?
A4: Not necessarily. The EWS-Fli1 fusion oncoprotein, common in Ewing sarcoma, is structurally and functionally distinct from the wild-type Fli-1 protein.[8][9] While it contains the Fli-1 DNA-binding domain, the potent transactivation domain from the EWS protein makes it an aberrant transcriptional activator.[10][11] Therefore, inhibitors developed against wild-type Fli-1 may not be effective. Research in this area focuses on developing drugs that specifically target the EWS-Fli1 fusion protein or its unique downstream pathways.[4][12] Some compounds, like mithramycin, have been shown to inhibit EWS-Fli1 activity.[4][5]
Troubleshooting Guides
Issue 1: Inconsistent Results Between Experiments
If you are observing high variability in your results when using a Fli-1 inhibitor, follow this logical troubleshooting workflow.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Unexpected Downregulation of an Anti-Apoptotic Gene
Fli-1 is known to regulate genes involved in cell survival.[8] If you see an unexpected change in an anti-apoptotic gene, it could be due to Fli-1's role within a larger signaling network.
Caption: Simplified pathway showing indirect regulation of apoptosis.
Data Presentation
Table 1: IC50 Values of Select EWS-Fli1 Inhibitors in Ewing Sarcoma Cell Lines
This table summarizes the half-maximal inhibitory concentrations (IC50) for mithramycin, a known inhibitor of EWS-Fli1 activity, across different Ewing sarcoma cell lines. This data is crucial for designing experiments with appropriate inhibitor concentrations.
| Cell Line | Inhibitor | IC50 (nM) | 95% Confidence Interval | Citation |
| TC32 | Mithramycin | 10 | 8 to 13 nM | [4][5] |
| A673 | Mithramycin | 15 | 13 to 19 nM | [4][5] |
Data synthesized from published studies for illustrative purposes.
Experimental Protocols
Protocol 1: Western Blot for Fli-1 Protein Expression
This protocol outlines the key steps for assessing Fli-1 protein levels in cells following inhibitor treatment.
1. Cell Lysis: a. Treat cells with the Fli-1 inhibitor or vehicle control for the desired time. b. Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). c. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. d. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
2. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
3. SDS-PAGE and Transfer: a. Normalize protein amounts for all samples and prepare them with Laemmli sample buffer. b. Denature samples by heating at 95°C for 5 minutes. c. Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. d. Run the gel until adequate separation is achieved. e. Transfer proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting: a. Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against Fli-1 (diluted in blocking buffer) overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
5. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Re-probe the membrane with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 2: Luciferase Reporter Assay for Fli-1 Transcriptional Activity
This assay is used to measure the effect of an inhibitor on the transcriptional activity of Fli-1 or EWS-Fli1.[5]
1. Plasmid Transfection: a. Seed cells in a 24-well plate to be 70-80% confluent on the day of transfection. b. Co-transfect cells with a reporter plasmid containing a Fli-1 responsive element (e.g., the NR0B1 promoter) driving firefly luciferase expression, and a control plasmid with a constitutively active promoter (e.g., CMV) driving Renilla luciferase expression.[5] Use a suitable transfection reagent.
2. Inhibitor Treatment: a. 24 hours post-transfection, replace the media with fresh media containing the Fli-1 inhibitor at various concentrations or a vehicle control. b. Incubate for an additional 24-48 hours.
3. Cell Lysis and Luminescence Measurement: a. Wash cells with PBS. b. Lyse cells using the passive lysis buffer provided in a dual-luciferase assay kit. c. Transfer the lysate to a luminometer-compatible plate. d. Measure firefly luciferase activity, then add the second reagent to quench the firefly signal and measure Renilla luciferase activity.
4. Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. b. Compare the normalized luciferase activity of inhibitor-treated cells to that of vehicle-treated cells to determine the percentage of inhibition.
References
- 1. The ets transcription factor Fli-1 in development, cancer and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLI1 regulates radiotherapy resistance in nasopharyngeal carcinoma through TIE1-mediated PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLI1 Expression is Correlated with Breast Cancer Cellular Growth, Migration, and Invasion and Altered Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Identification of an Inhibitor of the EWS-FLI1 Oncogenic Transcription Factor by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On-target versus off-target effects of drugs inhibiting the replication of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medlineplus.gov [medlineplus.gov]
- 9. Regulation of EWSR1-FLI1 Function by Post-Transcriptional and Post-Translational Modifications [mdpi.com]
- 10. Drug-mediated inhibition of Fli-1 for the treatment of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Downregulation and forced expression of EWS-Fli1 fusion gene results in changes in the expression of G(1)regulatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are EWS-FLI1 inhibitors and how do they work? [synapse.patsnap.com]
Technical Support Center: Cell Viability Assays with Fli-1-IN-1
Welcome to the technical support center for researchers utilizing Fli-1-IN-1. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during cell viability assays with this specific inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the Friend leukemia integration 1 (Fli-1) transcription factor. In many cancers, particularly Ewing's sarcoma, Fli-1 is part of a fusion protein, EWS-FLI1, which acts as an oncogenic driver by altering gene expression related to cell growth and survival. This compound works by directly binding to the EWS-FLI1 protein and inhibiting its interaction with other proteins, such as RNA helicase A, thereby disrupting its function and potentially leading to anti-cancer effects.
Q2: Why am I seeing inconsistent results in my cell viability assays with this compound?
A2: Inconsistent results with small molecule inhibitors like this compound in cell viability assays can arise from several factors. These can include direct interference of the compound with the assay reagents, off-target effects on cellular metabolism, or issues with compound solubility and stability. It is crucial to include proper controls to identify the source of the variability.
Q3: Can this compound directly interfere with common cell viability assays like MTT or XTT?
A3: While there is no specific documented evidence of this compound directly interfering with MTT or XTT assays, it is a known phenomenon for some small molecules.[1][2][3] Compounds with certain chemical motifs, such as thiols or carboxylic acids, can chemically reduce the tetrazolium salts (MTT, XTT, MTS) used in these assays, leading to a false positive signal for cell viability.[1][2] It is recommended to perform a cell-free control experiment to test for this possibility.
Q4: How can I be sure that the observed decrease in cell viability is due to the inhibition of Fli-1?
A4: To confirm that the observed effects are due to Fli-1 inhibition, consider performing downstream analysis. This could include qRT-PCR or Western blotting to check for the downregulation of known Fli-1 target genes. Additionally, using a negative control compound with a similar chemical structure but no activity against Fli-1 can help to rule out off-target effects.
Troubleshooting Guides
Issue 1: Higher than expected cell viability or no dose-dependent effect.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Direct chemical reduction of assay reagent by this compound. | Run a cell-free control: Incubate this compound at various concentrations with your assay reagent (e.g., MTT, XTT) in cell culture medium without cells. A significant color change indicates direct interference. |
| This compound is a substrate for or inhibitor of efflux pumps (e.g., P-glycoprotein). | Some inhibitors can paradoxically increase MTT reduction by affecting efflux pumps.[4] Consider using a different viability assay that is not based on metabolic activity, such as the Trypan Blue exclusion assay or a DNA-based proliferation assay (e.g., CyQUANT). |
| Suboptimal concentration or incubation time. | Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line. |
| Compound precipitation. | Visually inspect the wells under a microscope for any signs of compound precipitation, especially at higher concentrations. Ensure this compound is fully dissolved in the vehicle solvent before diluting in culture medium. |
| Cell line is resistant to Fli-1 inhibition. | Confirm Fli-1 or EWS-FLI1 expression in your cell line. Consider using a positive control cell line known to be sensitive to Fli-1 inhibition. |
Issue 2: High background signal in control wells.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Contamination of cell culture. | Regularly check for microbial contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary. |
| Interference from serum components in the media. | Some assays are sensitive to serum. Consider reducing the serum concentration or using a serum-free medium during the assay incubation period, if compatible with your cell line. |
| Phenol red in the medium. | Phenol red can interfere with the absorbance readings of some colorimetric assays. Use phenol red-free medium for the assay. |
| Spontaneous reduction of assay reagent. | This can be caused by light exposure or high pH of the culture medium.[5] Protect plates from light and ensure the medium is properly buffered. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[1][6]
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Shake the plate for 5-15 minutes to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.[6]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at an optimal density and incubate for 24 hours.[4]
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control for the desired duration.
-
Reagent Preparation: Thaw and equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.[4]
-
Assay Procedure: Equilibrate the plate to room temperature for about 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[3][4]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3][4]
-
Luminescence Reading: Record the luminescence using a plate reader.[4]
Protocol 3: Trypan Blue Exclusion Assay
-
Cell Preparation: After compound treatment, collect the cells (including any floating cells) and centrifuge to obtain a cell pellet.
-
Cell Staining: Resuspend the cell pellet in a known volume of PBS or serum-free medium. Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).[2][7]
-
Incubation: Incubate the mixture at room temperature for 1-3 minutes.[2][8]
-
Cell Counting: Load the mixture into a hemocytometer and count the number of viable (clear) and non-viable (blue) cells under a microscope.[2][7]
-
Viability Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.[2]
Visualizations
Caption: Simplified Fli-1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a cell viability assay with this compound.
Caption: A logical workflow for troubleshooting inconsistent cell viability assay results.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. brd.nci.nih.gov [brd.nci.nih.gov]
- 3. promega.com [promega.com]
- 4. OUH - Protocols [ous-research.no]
- 5. Inhibition of HDACs reduces Ewing sarcoma tumor growth through EWS-FLI1 protein destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bds.berkeley.edu [bds.berkeley.edu]
- 7. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 8. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to EWS-FLI1 Inhibitors: Fli-1-IN-1 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The EWS-FLI1 fusion oncoprotein, a hallmark of Ewing sarcoma, represents a critical therapeutic target. In recent years, a growing arsenal of inhibitors has been developed to disrupt its function. This guide provides a comparative analysis of a panel of these inhibitors, with a focus on Fli-1-IN-1, to assist researchers in selecting the most appropriate tool for their specific experimental needs. We present a synthesis of available preclinical data, detail the experimental methodologies for key assays, and visualize the pertinent biological pathways and experimental workflows.
Performance Comparison of EWS-FLI1 Inhibitors
The following tables summarize the quantitative data for this compound and other notable EWS-FLI1 inhibitors, including YK-4-279 and mithramycin. These compounds represent two distinct mechanistic classes: direct inhibitors of the EWS-FLI1 protein interaction and inhibitors of EWS-FLI1 transcription.
| Inhibitor | Target | Mechanism of Action | Cell-Based Potency (IC50) | Binding Affinity (Kd) | In Vivo Efficacy |
| This compound (Compound 21) | EWS-FLI1 Protein | Directly binds to EWS-FLI1 and inhibits its protein-protein interactions.[1][2] | Data not publicly available in peer-reviewed literature | Data not publicly available in peer-reviewed literature | Data not publicly available in peer-reviewed literature |
| YK-4-279 | EWS-FLI1-RHA Interaction | Disrupts the interaction between EWS-FLI1 and RNA Helicase A (RHA).[3] | 0.5 - 2.0 µM (in various Ewing Sarcoma cell lines) | 9.48 µM (for the parent compound NSC635437) | Significant reduction in tumor growth in xenograft models.[3] |
| TK-216 (YK-4-279 analog) | EWS-FLI1-RHA Interaction | Analog of YK-4-279 with improved potency. | 3-4 fold more potent than YK-4-279. | Data not publicly available | Currently in Phase 1 clinical trials (NCT02657005). |
| Mithramycin | EWS-FLI1 Transcription | Suppresses the transcription of the EWS-FLI1 gene.[4] | 10 - 15 nM (in Ewing Sarcoma cell lines)[4] | Not applicable (does not directly bind to the protein) | Suppressed tumor growth in xenograft models, but clinical use is limited by toxicity.[4] |
| EC-8042 (Mithramycin analog) | EWS-FLI1 Transcription | Similar to mithramycin. | Maintained suppression of EWS-FLI1 at similar concentrations to mithramycin. | Not applicable | Markedly suppressed Ewing sarcoma xenograft growth with less toxicity than mithramycin. |
| EC-8105 (Mithramycin analog) | EWS-FLI1 Transcription | Similar to mithramycin. | Approximately 8 times more potent than mithramycin. | Not applicable | Markedly suppressed Ewing sarcoma xenograft growth. |
Signaling Pathways and Inhibitor Action
The EWS-FLI1 oncoprotein acts as an aberrant transcription factor, driving the expression of genes involved in cell proliferation, survival, and metastasis. Key downstream signaling pathways activated by EWS-FLI1 include the PI3K/AKT and Ras-Raf-MAPK pathways. The inhibitors discussed in this guide target different aspects of EWS-FLI1's oncogenic activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize EWS-FLI1 inhibitors.
Luciferase Reporter Assay for EWS-FLI1 Transcriptional Activity
This assay is used to quantify the transcriptional activity of EWS-FLI1 and to screen for its inhibitors.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T or other suitable cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are seeded in 24-well plates and co-transfected with a firefly luciferase reporter plasmid containing the promoter of an EWS-FLI1 target gene (e.g., NR0B1) and a Renilla luciferase plasmid (for normalization). An EWS-FLI1 expression vector is also co-transfected.
-
-
Compound Treatment:
-
24 hours post-transfection, cells are treated with various concentrations of the test inhibitor (e.g., this compound, YK-4-279, mithramycin) or vehicle control.
-
-
Luciferase Activity Measurement:
-
After 24-48 hours of treatment, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability. The inhibitory effect of the compound is calculated relative to the vehicle-treated control.
-
Co-Immunoprecipitation (Co-IP) to Assess EWS-FLI1-RHA Interaction
This technique is employed to determine if an inhibitor can disrupt the physical interaction between EWS-FLI1 and its binding partner, RNA Helicase A (RHA).
Methodology:
-
Cell Culture and Treatment:
-
Ewing sarcoma cells (e.g., A673, TC-71) are cultured in RPMI-1640 medium with 10% FBS.
-
Cells are treated with the test inhibitor (e.g., YK-4-279) or vehicle control for a specified time.
-
-
Cell Lysis and Immunoprecipitation:
-
Cells are lysed in a suitable buffer, and the protein concentration is determined.
-
The cell lysate is incubated with an antibody against FLI1 (to pull down EWS-FLI1) or a control IgG, followed by incubation with protein A/G beads.
-
-
Western Blotting:
-
The immunoprecipitated proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a PVDF membrane.
-
The membrane is probed with antibodies against RHA to detect its co-immunoprecipitation with EWS-FLI1. An antibody against FLI1 is used to confirm the immunoprecipitation of EWS-FLI1.
-
-
Data Analysis:
-
The band intensities are quantified to determine the relative amount of RHA that co-immunoprecipitated with EWS-FLI1 in the presence and absence of the inhibitor.
-
Ewing Sarcoma Xenograft Model for In Vivo Efficacy
This animal model is crucial for evaluating the anti-tumor activity of EWS-FLI1 inhibitors in a living organism.
Methodology:
-
Cell Implantation:
-
Ewing sarcoma cells (e.g., A673, TC-71) are injected subcutaneously or orthotopically (into the bone or soft tissue) into immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment:
-
Tumor growth is monitored regularly by measuring tumor volume.
-
Once tumors reach a predetermined size, mice are randomized into treatment and control groups.
-
The treatment group receives the EWS-FLI1 inhibitor via a suitable route of administration (e.g., intraperitoneal, oral), while the control group receives a vehicle.
-
-
Efficacy Assessment:
-
Tumor volumes are measured throughout the treatment period.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting) to assess target engagement and downstream effects.
-
-
Data Analysis:
-
The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
-
Logical Framework for Inhibitor Comparison
The selection of an appropriate EWS-FLI1 inhibitor depends on the specific research question. The following diagram illustrates a logical framework for comparing and selecting an inhibitor based on its mechanism of action and the experimental context.
This guide provides a foundational comparison of this compound with other key EWS-FLI1 inhibitors based on currently available data. Further head-to-head studies are warranted to provide a more definitive comparative assessment of their preclinical and potential clinical utility.
References
- 1. Identification of mithramycin analogs with improved targeting of the EWS-FLI1 transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of the oncogenic fusion protein EWS-FLI1 causes G2-M cell cycle arrest and enhanced vincristine sensitivity in Ewing’s sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of an Inhibitor of the EWS-FLI1 Oncogenic Transcription Factor by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Crossroads of Specificity: A Comparative Guide to the Cross-Reactivity of Fli-1 Inhibitors with other ETS Factors
For researchers, scientists, and professionals in drug development, the quest for highly selective kinase inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity of inhibitors targeting the Friend leukemia integration 1 (Fli-1) transcription factor with other members of the E26 transformation-specific (ETS) family. Given the structural similarities within the DNA-binding domains of ETS factors, understanding the selectivity profile of any Fli-1 inhibitor is critical for predicting its biological effects and potential off-target activities.
While a specific inhibitor designated "Fli-1-IN-1" is not extensively documented in publicly available literature, this guide will use the well-characterized Fli-1 inhibitor, mithramycin, as a case study to explore the principles and methodologies of assessing cross-reactivity among ETS family members. Mithramycin is a potent inhibitor of the EWS-Fli-1 fusion protein, which is characteristic of Ewing sarcoma.[1][2][3]
The ETS Factor Family: A Challenge for Selective Inhibition
The ETS family of transcription factors comprises numerous proteins that share a highly conserved DNA-binding domain, known as the ETS domain. This domain recognizes a core GGAA/T sequence, and the specificity for different target genes is achieved through variations in the flanking sequences and interactions with other proteins. Fli-1 is a key member of this family, and its close relatives include ERG, ETV1, and ETS1. The high degree of homology in the DNA-binding domain, particularly between Fli-1 and ERG, presents a significant challenge in the development of truly selective inhibitors.[4] An inhibitor designed to target the DNA-binding site of Fli-1 may inadvertently interact with the corresponding sites on other ETS factors, leading to a broad range of biological effects.
Assessing Inhibitor Selectivity: A Hypothetical Comparison
To illustrate how the selectivity of a Fli-1 inhibitor would be evaluated and presented, the following table provides a hypothetical comparison of the inhibitory activity (IC50 values) of a theoretical inhibitor, "this compound," against a panel of ETS transcription factors. In a real-world scenario, these values would be determined through rigorous experimental testing.
| Transcription Factor | IC50 (nM) | Fold Selectivity (vs. Fli-1) |
| Fli-1 | 10 | 1 |
| ERG | 50 | 5 |
| ETV1 | 500 | 50 |
| ETS1 | 1000 | 100 |
Note: The IC50 values presented in this table are for illustrative purposes only and do not represent actual experimental data for a specific compound named "this compound."
This table would allow for a clear and concise comparison of the inhibitor's potency and selectivity. A higher IC50 value and a greater fold selectivity indicate a lower likelihood of off-target effects on other ETS factors.
Visualizing Inhibitor Action and Cross-Reactivity
The following diagram illustrates the intended action of a Fli-1 inhibitor and the potential for cross-reactivity with other ETS family members due to the conserved ETS domain.
Caption: A diagram illustrating the targeted inhibition of Fli-1 and potential cross-reactivity with other ETS factors.
Experimental Protocols for Determining Inhibitor Selectivity
Accurate assessment of inhibitor cross-reactivity requires robust and well-defined experimental methodologies. The following are detailed protocols for key assays used to quantify the selectivity of a Fli-1 inhibitor.
Luciferase Reporter Assay
This cell-based assay measures the ability of an inhibitor to block the transcriptional activity of a specific ETS factor.
Methodology:
-
Vector Construction: Clone the promoter region of a known target gene for each ETS factor (Fli-1, ERG, ETV1, ETS1) upstream of a luciferase reporter gene in a suitable expression vector.
-
Cell Culture and Transfection: Culture an appropriate cell line (e.g., HEK293T) and co-transfect the cells with the luciferase reporter construct and an expression vector for the corresponding ETS factor. A control vector (e.g., empty vector) should be used for normalization.
-
Inhibitor Treatment: Following transfection, treat the cells with a range of concentrations of the test inhibitor (e.g., "this compound"). Include a vehicle control (e.g., DMSO).
-
Luciferase Assay: After an appropriate incubation period (e.g., 24-48 hours), lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to the control vector and calculate the IC50 value for each ETS factor by plotting the percentage of inhibition against the inhibitor concentration.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is an in vitro technique used to detect protein-DNA interactions and can be adapted to assess the ability of an inhibitor to disrupt this binding.
Methodology:
-
Probe Preparation: Synthesize and label short double-stranded DNA oligonucleotides containing the consensus binding site for each ETS factor with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.
-
Protein Expression and Purification: Express and purify the DNA-binding domains of Fli-1, ERG, ETV1, and ETS1.
-
Binding Reaction: Incubate the purified ETS protein with the labeled DNA probe in a binding buffer. For the inhibition assay, pre-incubate the protein with various concentrations of the inhibitor before adding the probe.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: Visualize the labeled DNA by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes).
-
Data Analysis: Quantify the band intensities to determine the concentration of inhibitor required to reduce the formation of the protein-DNA complex by 50% (IC50).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the binding affinity and kinetics between a protein and its ligand (in this case, the inhibitor).
Methodology:
-
Chip Preparation: Immobilize the purified DNA-binding domain of each ETS factor onto a sensor chip.
-
Inhibitor Injection: Inject a series of concentrations of the inhibitor over the sensor chip surface.
-
Binding Measurement: Measure the change in the refractive index at the chip surface, which is proportional to the amount of inhibitor bound to the protein. This generates a sensorgram.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (KD), which reflects the binding affinity, is calculated as kd/ka. A lower KD value indicates a higher binding affinity.
Conclusion
The development of selective Fli-1 inhibitors holds promise for the treatment of various diseases, including cancer. However, the inherent structural similarities within the ETS transcription factor family necessitate a thorough evaluation of inhibitor cross-reactivity. By employing a combination of robust experimental assays, researchers can generate comprehensive selectivity profiles, enabling the identification and optimization of drug candidates with improved therapeutic windows and reduced off-target effects. The methodologies and conceptual framework presented in this guide provide a foundation for the systematic evaluation of Fli-1 inhibitors and their interactions with the broader ETS factor landscape.
References
- 1. scholars.uky.edu [scholars.uky.edu]
- 2. Mithramycin A Radiosensitizes EWS:Fli1+ Ewing Sarcoma Cells by Inhibiting Double Strand Break Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of mithramycin analogs with improved targeting of the EWS-FLI1 transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Mithramycin Analogues with Increased Selectivity toward ETS Transcription Factor Expressing Cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to EWS-FLI1 Inhibitors in Ewing's Sarcoma: Mithramycin vs. YK-4-279
For Researchers, Scientists, and Drug Development Professionals
Ewing's sarcoma is a devastating pediatric bone and soft tissue cancer driven by the aberrant EWS-FLI1 fusion transcription factor. This oncoprotein is the central therapeutic target in the disease, and its inhibition is a primary goal of novel drug development. This guide provides a detailed, data-driven comparison of two small molecule inhibitors that target EWS-FLI1 activity: the natural product mithramycin and the synthetic small molecule YK-4-279. While direct comparative studies are limited, this document synthesizes available preclinical and clinical data to offer an objective overview of their efficacy, mechanisms of action, and experimental validation.
At a Glance: Performance Comparison
The following table summarizes the quantitative data on the in vitro and in vivo efficacy of mithramycin and YK-4-279 in Ewing's sarcoma models.
| Parameter | Mithramycin | YK-4-279 | References |
| Mechanism of Action | Binds GC-rich DNA, displacing EWS-FLI1 from its target promoters. | Directly binds EWS-FLI1, disrupting its interaction with RNA helicase A (RHA).[1][2] | [1][2] |
| In Vitro Potency (IC50/GI50) | 10-15 nM (TC32 cells) | 0.5-2.0 µM (Ewing's sarcoma cell lines) | [3] |
| 9.11 nM (CHLA-10 cells) | 0.26 µM (most active analog, 9u, in TC32 cells) | [4] | |
| 4.32 nM (TC205 cells) | |||
| In Vivo Efficacy | Significant reduction in tumor growth in xenograft models.[5] | Significant reduction in tumor growth in orthotopic xenografts at 60-75 mg/kg.[1] | [1][5] |
| Clinical Trial Status | Phase I/II trial completed. Showed significant hepatotoxicity, preventing the administration of doses required to inhibit EWS-FLI1.[5] | An analog, TK216, has entered Phase I/II clinical trials.[6][7] | [5][6][7] |
Signaling Pathways and Mechanisms of Action
The EWS-FLI1 fusion protein is the master regulator in Ewing's sarcoma, driving tumorigenesis by altering the expression of a vast network of target genes. Both mithramycin and YK-4-279 aim to disrupt this oncogenic program, albeit through different mechanisms.
Mithramycin acts by binding to the minor groove of GC-rich DNA, which includes the GGAA microsatellite repeats that are preferential binding sites for EWS-FLI1. This competitive binding displaces the oncoprotein from the chromatin, thereby inhibiting the transcription of its target genes.
YK-4-279, on the other hand, was identified through a screening for small molecules that directly bind to the EWS-FLI1 protein.[1] Its mechanism of action involves the disruption of the protein-protein interaction between EWS-FLI1 and RNA helicase A (RHA), a critical co-factor for the transcriptional activity of the fusion protein.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in the evaluation of mithramycin and YK-4-279.
In Vitro Cell Viability Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of the compounds in Ewing's sarcoma cell lines.
-
Cell Lines: A variety of Ewing's sarcoma cell lines have been used, including TC32, TC71, CHLA-10, and A4573.[8]
-
Methodology:
-
Cells are seeded in 96-well plates at a specified density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
The compound of interest (mithramycin or YK-4-279) is added in a series of dilutions.
-
Cells are incubated for a defined period, typically 48 to 72 hours.
-
Cell viability is assessed using a colorimetric or luminescent assay, such as the CellTiter-Glo Luminescent Cell Viability Assay or a water-soluble tetrazolium salt (WST) assay.[3][9]
-
The absorbance or luminescence is measured using a microplate reader, and the data is normalized to untreated controls to calculate the IC50/GI50 values.
-
Western Blot Analysis
-
Objective: To assess the effect of the inhibitors on the protein levels of EWS-FLI1 and its downstream targets.
-
Methodology:
-
Ewing's sarcoma cells are treated with the inhibitor or a vehicle control for a specified time.
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a method such as the BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., FLI1, cleaved PARP, survivin, Sp1).[9][10][11]
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, often with an enhanced chemiluminescence (ECL) substrate.
-
A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading.[10]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used.[9]
-
Methodology:
-
Ewing's sarcoma cells are injected subcutaneously or orthotopically into the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The compound is administered via a clinically relevant route (e.g., intraperitoneal or oral) at a specified dose and schedule.[9]
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for further analysis (e.g., Western blot, immunohistochemistry).
-
Summary and Future Directions
Both mithramycin and YK-4-279 have demonstrated potent anti-tumor activity in preclinical models of Ewing's sarcoma by targeting the master oncogene, EWS-FLI1. Mithramycin, while highly potent in vitro, has faced significant hurdles in clinical development due to a narrow therapeutic window and dose-limiting toxicities.[5] YK-4-279 and its analog TK216 represent a promising alternative with a distinct mechanism of action and are currently undergoing clinical evaluation.[6][7]
The development of resistance to targeted therapies is a critical challenge. Studies on YK-4-279 have already begun to explore mechanisms of acquired resistance, which will be vital for the long-term clinical success of this class of drugs.[8] Future research will likely focus on optimizing the therapeutic index of EWS-FLI1 inhibitors, identifying predictive biomarkers of response, and exploring combination strategies with standard chemotherapy or other targeted agents to overcome resistance and improve outcomes for patients with Ewing's sarcoma.
References
- 1. Small molecule selected to disrupt oncogenic protein EWS-FLI1 interaction with RNA Helicase A inhibits Ewing's Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of an inhibitor of ... | Article | H1 Connect [archive.connect.h1.co]
- 6. A Clinical Study of TK216 in Patients With Relapsed or Refractory Ewing's Sarcoma | Clinical Research Trial Listing [centerwatch.com]
- 7. TK216 targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of an Ewing sarcoma cell line with resistance to EWS‑FLI1 inhibitor YK‑4‑279 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. unthsc-ir.tdl.org [unthsc-ir.tdl.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Specific and sensitive detection of the EWS/FLI1 fusion protein in Ewing's sarcoma by Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Fli-1's Transcriptional Network: A Comparative Guide to RNA-seq Analysis and Target Gene Validation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of RNA-sequencing (RNA-seq) analysis with other established techniques for confirming the modulation of target genes by the transcription factor Fli-1. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of these methodologies.
Comparative Analysis of Gene Expression Modulation
To illustrate the comparative performance of different techniques in validating Fli-1 target gene modulation, the following table summarizes hypothetical data based on typical experimental outcomes. This data showcases how RNA-seq identifies potential targets, which are then confirmed and quantified by qRT-PCR, while ChIP-seq provides evidence of direct binding of Fli-1 to the gene's regulatory regions.
| Gene | RNA-seq (Fold Change) | qRT-PCR (Fold Change) | ChIP-seq (Peak Enrichment) | Interpretation |
| Target Gene A | 4.5 | 4.2 | High | Strong evidence of direct upregulation by Fli-1. |
| Target Gene B | -3.0 | -2.8 | High | Strong evidence of direct downregulation by Fli-1. |
| Target Gene C | 2.1 | 1.9 | Low/Absent | Evidence of indirect upregulation by Fli-1. |
| Target Gene D | 1.5 | Not Significant | Absent | Likely not a direct or significant target of Fli-1. |
| Housekeeping Gene | 1.0 | 1.0 | Absent | No change, as expected for a control gene. |
Experimental Workflows and Signaling Pathways
To visually represent the experimental processes and the biological context of Fli-1 activity, the following diagrams were generated using the Graphviz DOT language.
Detailed Experimental Protocols
For researchers looking to replicate or adapt these methodologies, the following are detailed protocols for RNA-seq, qRT-PCR, and ChIP-seq.
RNA-seq Protocol
High-throughput RNA sequencing provides a comprehensive view of the transcriptome. The basic steps involve RNA extraction, library preparation, sequencing, and data analysis.[3][4]
-
RNA Extraction: Isolate total RNA from control and Fli-1 modulated (e.g., overexpression or knockdown) cells or tissues using a suitable RNA extraction kit. Ensure high-quality RNA with an RNA Integrity Number (RIN) > 8.[5]
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) or select for polyadenylated mRNA.[3]
-
Fragment the RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second cDNA strand.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library using PCR.
-
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential expression analysis to identify genes modulated by Fli-1.[6]
-
qRT-PCR Protocol for Validation
Quantitative real-time PCR is a targeted approach to validate the expression changes of specific genes identified by RNA-seq.[7][8]
-
RNA to cDNA Conversion: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.
-
Primer Design: Design and validate primers specific to the target genes of interest and at least one stable housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green or probe-based master mix.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.[9]
-
ChIP-seq Protocol for Binding Site Analysis
Chromatin immunoprecipitation followed by sequencing is used to identify the direct binding sites of a transcription factor across the genome.[6][10]
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.[6]
-
Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion.[6]
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to Fli-1.
-
Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it.
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of the genome enriched for Fli-1 binding.[11]
-
Annotate the peaks to identify nearby genes, which are potential direct targets of Fli-1.
-
Conclusion
RNA-seq is a powerful discovery tool for identifying potential Fli-1 target genes on a genome-wide scale. However, due to the inherent variability in high-throughput sequencing, validation of these findings is essential.[12][13] Quantitative RT-PCR provides a robust and sensitive method for confirming and quantifying the expression changes of individual genes. Furthermore, ChIP-seq offers definitive evidence of direct physical interaction between Fli-1 and the regulatory regions of its target genes. By combining these complementary techniques, researchers can build a comprehensive and validated understanding of the transcriptional network regulated by Fli-1, paving the way for the development of novel therapeutic strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Fli-1 Activation through Targeted Promoter Activity Regulation Using a Novel 3’, 5’-diprenylated Chalcone Inhibits Growth and Metastasis of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EWS::FLI1 and HOXD13 control tumor cell plasticity in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. academic.oup.com [academic.oup.com]
- 7. EWS/FLI-1 Silencing and Gene Profiling of Ewing Cells Reveal Downstream Oncogenic Pathways and a Crucial Role for Repression of Insulin-Like Growth Factor Binding Protein 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EWS-FLI1 target genes recovered from Ewing's sarcoma chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Role of ChIP-seq in the discovery of transcription factor binding sites, differential gene regulation mechanism, epigenetic marks and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biostate.ai [biostate.ai]
- 13. Do results obtained with RNA-sequencing require independent verification? - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: A Comparative Analysis of Fli-1 Inhibitors in Preclinical Models
For researchers, scientists, and drug development professionals, the transcription factor Fli-1 has emerged as a critical therapeutic target in a range of diseases, from aggressive cancers like Ewing sarcoma and acute myeloid leukemia to autoimmune disorders such as scleroderma. The development of small molecule inhibitors targeting Fli-1 has shown promise in preclinical settings. This guide provides a side-by-side comparison of the in vivo efficacy of prominent Fli-1 inhibitors, supported by experimental data and detailed protocols.
Friend leukemia integration 1 (Fli-1) is a member of the E26 transformation-specific (ETS) family of transcription factors.[1] In healthy individuals, Fli-1 plays a crucial role in hematopoiesis and vasculogenesis.[2] However, its aberrant expression or the formation of fusion proteins, such as EWS-Fli-1 in Ewing sarcoma, drives tumorigenesis by altering the expression of genes involved in cell proliferation, survival, and differentiation.[1] In autoimmune diseases like scleroderma, reduced Fli-1 expression is associated with fibrosis.[3][4] This has spurred the development of inhibitors aimed at modulating its activity. This guide focuses on the in vivo performance of key Fli-1 inhibitors: YK-4-279, Mithramycin and its analogs, Flavagline-like compounds, and Camptothecin/Topotecan.
Comparative Efficacy of Fli-1 Inhibitors in Oncology
The in vivo efficacy of Fli-1 inhibitors has been most extensively studied in cancers where Fli-1 is a known driver, particularly Ewing sarcoma and various leukemias. The following tables summarize the quantitative data from key preclinical studies.
Ewing Sarcoma Models
| Inhibitor | Animal Model | Cell Line | Dosing Regimen | Key Outcomes | Reported Toxicity |
| (S)-YK-4-279 | Nude rat xenograft | ES1 | Continuous IV infusion (4.9 µM plasma concentration) for 26 days | 2 of 5 tumors showed complete regression; 4 of 5 animals responded.[1] | Not specified in this study. |
| SCID/bg mouse xenograft | A4573 | IP injection BID for 6 doses | 25-35% tumor regression.[1] | Not specified in this study. | |
| NOD-SCID-IL-2Rγnull mouse xenograft | TC71 | 50 mg/kg p.o. 5 times/week | Significant tumor growth delay (>34 days).[5] | Not specified in this study. | |
| Mithramycin Analog | Athymic nude mouse xenograft | TC-32 | 0.3, 0.6, and 0.9 mg/kg IV daily for 5 days | Dose-dependent tumor growth inhibition.[2] | Not specified in this study. |
| Mithramycin A | Murine xenograft | EWS:Fli1+ cell lines | Pretreatment for 24 hours before irradiation | Delayed tumor regrowth and prolonged survival.[6] | Not specified in this study. |
Leukemia Models
| Inhibitor | Animal Model | Disease Model | Dosing Regimen | Key Outcomes | Reported Toxicity |
| Flavagline-like compounds (Silvestrol) | NSG mice | Human AML xenograft (from primary patient cells) | 0.75 mg/kg IP, 5 days/week for 3 weeks | Reduced tumor burden in mice engrafted with primary AML cells.[7][8] | Minimal deleterious effects on the mice.[7] |
| Fli-1-driven mouse model | Erythroleukemogenesis | Not specified | Suppressed erythroleukemogenesis.[9] | Not specified in this study. |
Fli-1 Inhibition in Autoimmune Disease Models
The role of Fli-1 in autoimmune diseases, particularly scleroderma, is linked to its downregulation, which leads to fibrosis.[3][4] While specific inhibitor efficacy data in animal models of scleroderma is less abundant in the reviewed literature, studies on Fli-1 deficient mice provide a strong rationale for therapies that can modulate Fli-1 activity. For instance, epithelial cell-specific Fli1 knockout mice spontaneously develop dermal and esophageal fibrosis.[10]
In the context of lupus nephritis, another autoimmune condition, Fli-1 inhibitors have shown promise.
Lupus Nephritis Model
| Inhibitor | Animal Model | Disease Model | Dosing Regimen | Key Outcomes | Reported Toxicity |
| Camptothecin (CPT) | NZBWF1 mice | Lupus nephritis | 1 mg/kg or 2 mg/kg IP twice a week from 25 weeks of age | Significantly prolonged survival, attenuated renal injury, and reduced anti-dsDNA autoantibodies.[11] At 40 weeks, 0% of treated mice had proteinuria >100 mg/dl vs. 90% of controls.[11] | Not specified in this study. |
| Topotecan (TPT) | NZBWF1 mice | Lupus nephritis | 0.3 mg/kg IP twice a week from 25 weeks of age | Significantly prolonged survival, attenuated renal injury, and reduced anti-dsDNA autoantibodies.[11] At 40 weeks, 0% of treated mice had proteinuria >100 mg/dl vs. 90% of controls.[11] | Not specified in this study. |
Mechanisms of Action and Signaling Pathways
The Fli-1 inhibitors discussed employ distinct mechanisms to counteract the pathogenic effects of Fli-1. Understanding these mechanisms is crucial for rational drug design and combination therapies.
EWS-Fli-1 Signaling in Ewing Sarcoma
The EWS-Fli-1 fusion protein acts as an aberrant transcription factor, driving the expression of genes that promote tumor growth and survival.[12]
Caption: EWS-Fli-1 drives tumorigenesis by binding to target gene promoters.
Fli-1 Inhibition by Flavaglines in Leukemia
Flavagline-like compounds, such as rocaglaol and silvestrol, inhibit Fli-1 through a different mechanism, primarily by suppressing its protein synthesis.[9]
Caption: Flavaglines inhibit Fli-1 synthesis by blocking the c-Raf-MEK-ERK pathway.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. Below are summaries of the experimental workflows for key in vivo studies.
Ewing Sarcoma Xenograft Model Workflow
This protocol outlines the typical procedure for evaluating the efficacy of a Fli-1 inhibitor in a mouse xenograft model of Ewing sarcoma.
Caption: A typical workflow for in vivo testing of Fli-1 inhibitors in Ewing sarcoma.
Lupus Nephritis Mouse Model Protocol
This protocol describes the general methodology for assessing the therapeutic effects of Fli-1 inhibitors in a mouse model of lupus nephritis.
Caption: Workflow for evaluating Fli-1 inhibitors in a lupus nephritis mouse model.
Conclusion
The preclinical in vivo data for Fli-1 inhibitors is encouraging, demonstrating significant anti-tumor activity in models of Ewing sarcoma and leukemia, as well as therapeutic potential in autoimmune diseases like lupus nephritis. YK-4-279 and mithramycin analogs have shown notable efficacy in solid tumors, while flavagline-like compounds are promising in hematological malignancies. The distinct mechanisms of action of these inhibitors offer opportunities for targeted therapeutic strategies and potential combination therapies. Further research, particularly in autoimmune models and with a focus on optimizing dosing and minimizing toxicity, will be crucial for the clinical translation of these promising Fli-1 targeted therapies.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Preclinical tumor growth inhibition modeling and simulation to support dosing regimen selection of a novel EWS-FLI1 inhibitor for Ewing sarcoma treatment – ScienceOpen [scienceopen.com]
- 3. Persistent down-regulation of Fli1, a suppressor of collagen transcription, in fibrotic scleroderma skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Persistent Down-Regulation of Fli1, a Suppressor of Collagen Transcription, in Fibrotic Scleroderma Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mithramycin A Radiosensitizes EWS:Fli1+ Ewing Sarcoma Cells by Inhibiting Double Strand Break Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flavaglines target primitive leukemia cells and enhance anti-leukemia drug activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel flavagline-like compounds with potent Fli-1 inhibitory activity suppress diverse types of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epithelial Fli1 deficiency drives systemic autoimmunity and fibrosis: Possible roles in scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Camptothecin and Topotecan, Inhibitors of Transcription Factor Fli-1 and Topoisomerase, Markedly Ameliorate Lupus Nephritis in (NZB × NZW)F1 Mice and Reduce the Production of Inflammatory Mediators in Human Renal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EWS/FLI - Wikipedia [en.wikipedia.org]
Validating the Anti-Tumor Effects of Fli-1-IN-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Fli-1-IN-1 and other prominent inhibitors of the Friend leukemia integration 1 (Fli-1) transcription factor. Due to the limited availability of peer-reviewed data for this compound, this guide will focus on a detailed comparison with more extensively validated compounds, providing available experimental data and protocols to aid in the evaluation of potential anti-tumor therapeutics targeting the Fli-1 pathway.
Introduction to Fli-1 as a Therapeutic Target
Friend leukemia integration 1 (Fli-1) is a member of the E26 transformation-specific (ETS) family of transcription factors.[1][2] Under normal physiological conditions, Fli-1 plays a crucial role in hematopoiesis and vasculogenesis.[1] However, aberrant expression or mutation of the FLI1 gene is implicated in the pathogenesis of various cancers, including Ewing's sarcoma, leukemia, and breast cancer.[1][3] In many of these malignancies, Fli-1 acts as a transcriptional activator or repressor, driving tumor cell proliferation, survival, and angiogenesis, making it an attractive target for anti-cancer drug development.[1]
Overview of this compound
Comparative Analysis of Alternative Fli-1 Inhibitors
Several other small molecule inhibitors targeting Fli-1 or the EWS-FLI1 fusion protein have been more extensively studied and have progressed to preclinical and even clinical stages of development. This section provides a comparative overview of these alternatives.
Table 1: Comparison of Fli-1 Inhibitors
| Inhibitor | Mechanism of Action | Key In Vitro Data | Key In Vivo Data | Clinical Development Status |
| This compound | Inhibits EWS-FLI1 interaction with RNA helicase A. | Data not publicly available. | Data not publicly available. | Preclinical |
| YK-4-279 | Binds to EWS-FLI1 and blocks its interaction with RNA helicase A (RHA), inhibiting the transcription of target genes.[8][9] | Induces apoptosis in Ewing's sarcoma cell lines; inhibits cell motility and invasion in prostate cancer cells.[8] | Inhibits the growth of Ewing's sarcoma xenograft tumors.[8] | Preclinical |
| TK-216 | A clinical derivative of YK-4-279 that binds to EWS-FLI1, disrupting its protein-protein interactions and inhibiting its function as a transcription factor.[5][10] | Induces apoptosis in a dose-dependent manner in multiple Ewing's sarcoma cell lines. | Demonstrates anti-tumor activity in Ewing's sarcoma xenograft models.[5] | Phase 1/2 clinical trials in patients with relapsed or refractory Ewing's sarcoma (NCT02657005).[5][6][7] |
| Mithramycin | Binds to GC-rich regions of DNA, interfering with the binding of transcription factors, including EWS-FLI1, to promoter regions of target genes.[4] | Inhibits Ewing's sarcoma cell growth with IC50 values ranging from 10 to 15 nM.[4] | Suppresses the growth of Ewing's sarcoma xenografts.[4] | Has been investigated in clinical trials for Ewing's sarcoma. |
| JQ1 | A BET bromodomain inhibitor that represses the transcription of EWS-FLI1 and its target genes by displacing BRD4 from chromatin.[11][12] | Reduces cell viability, impairs clonogenicity, and induces G1-phase arrest and apoptosis in Ewing's sarcoma cell lines.[11] | Delays Ewing's sarcoma growth and prolongs survival in in vivo models.[11] | Preclinical for Ewing's sarcoma. |
Experimental Protocols
This section outlines typical methodologies used to validate the anti-tumor effects of Fli-1 inhibitors, drawn from studies on the comparator compounds.
Cell Viability and Apoptosis Assays
-
Cell Lines: A panel of relevant cancer cell lines with known Fli-1 or EWS-FLI1 expression (e.g., Ewing's sarcoma lines: TC-71, A673; leukemia lines: K562, HEL) and control cell lines lacking Fli-1 expression.
-
Reagents: The Fli-1 inhibitor of interest, standard chemotherapeutic agents for comparison (e.g., doxorubicin, etoposide), cell culture media and supplements, reagents for cell viability assays (e.g., MTT, CellTiter-Glo), and apoptosis detection kits (e.g., Annexin V/Propidium Iodide).
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density.
-
After 24 hours, treat cells with a range of concentrations of the Fli-1 inhibitor.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Assess cell viability using a standard assay according to the manufacturer's protocol.
-
For apoptosis analysis, treat cells similarly in larger plates, harvest, and stain with Annexin V and Propidium Iodide, followed by flow cytometry analysis.
-
Western Blot Analysis
-
Objective: To determine the effect of the inhibitor on the protein levels of Fli-1 and its downstream targets.
-
Procedure:
-
Treat cells with the inhibitor at various concentrations and time points.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Fli-1, EWS-FLI1, and downstream targets (e.g., c-Myc, Cyclin D1, BCL-2), followed by HRP-conjugated secondary antibodies.
-
Visualize protein bands using a chemiluminescence detection system.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure changes in the mRNA expression of Fli-1 target genes.
-
Procedure:
-
Treat cells with the inhibitor.
-
Isolate total RNA and synthesize cDNA.
-
Perform qRT-PCR using primers specific for Fli-1 and its target genes.
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
-
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Procedure:
-
Subcutaneously inject cancer cells into the flanks of the mice.
-
Once tumors reach a palpable size, randomize mice into treatment and control groups.
-
Administer the Fli-1 inhibitor (and vehicle control) via a clinically relevant route (e.g., intraperitoneal, intravenous, or oral).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).
-
Signaling Pathways and Experimental Workflows
Fli-1 Signaling Pathway in Cancer
The following diagram illustrates the central role of Fli-1 and the EWS-FLI1 fusion protein in promoting tumorigenesis.
Caption: Simplified Fli-1 signaling pathway in cancer.
Experimental Workflow for Validating a Fli-1 Inhibitor
The following diagram outlines a typical workflow for the preclinical validation of a novel Fli-1 inhibitor.
Caption: Preclinical validation workflow for Fli-1 inhibitors.
Conclusion
While this compound is presented as a potential inhibitor of the oncogenic EWS-FLI1 fusion protein, the lack of publicly available, peer-reviewed experimental data makes a direct and comprehensive comparison with other Fli-1 inhibitors challenging. In contrast, compounds such as TK-216, YK-4-279, and mithramycin have a more substantial body of preclinical and, in some cases, clinical data supporting their anti-tumor effects. Researchers interested in targeting the Fli-1 pathway are encouraged to consider the varying levels of validation when selecting compounds for further investigation. The experimental protocols and workflows outlined in this guide provide a framework for the rigorous evaluation of novel Fli-1 inhibitors.
References
- 1. The ets transcription factor Fli-1 in development, cancer and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overexpression of Fli-1 in astrocytoma is associated with poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] A small molecule blocking oncogenic protein EWS-FLI1 interaction with RNA helicase A inhibits growth of Ewing’s sarcoma | Semantic Scholar [semanticscholar.org]
- 5. Small molecule selected to disrupt oncogenic protein EWS-FLI1 interaction with RNA Helicase A inhibits Ewing's Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule blocking oncogenic protein EWS-FLI1 interaction with RNA helicase A inhibits growth of Ewing's sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FLI-1 Antibody - Recombinant IVD Antibody for IHC - Zeta Corporation [zeta-corp.com]
- 9. What can we learn from Fli1-deficient mice, new animal models of systemic sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. FLI1 Antibody | Cell Signaling Technology [cellsignal.com]
- 12. FLI-1-driven regulation of endothelial cells in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Preclinical Fli-1 Inhibitors: Mithramycin and YK-4-279
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent preclinical inhibitors of the Friend leukemia integration 1 (Fli-1) transcription factor: Mithramycin and YK-4-279. Due to the limited public information on "Fli-1-IN-1," this document focuses on these well-characterized alternatives, presenting a summary of their performance based on published experimental data. Our objective is to offer a clear, data-driven comparison to aid researchers in the field of oncology and drug discovery.
Introduction to Fli-1 Inhibition
Friend leukemia integration 1 (Fli-1) is a member of the ETS family of transcription factors that plays a crucial role in various cellular processes, including hematopoiesis and vasculogenesis.[1][2] Aberrant expression or mutation of the FLI1 gene is implicated in several cancers, most notably Ewing's sarcoma, where a chromosomal translocation results in the oncogenic fusion protein EWS-FLI1.[3][4] This fusion protein acts as an aberrant transcription factor, driving tumor progression and making it a critical therapeutic target.[5][6] This guide focuses on small molecule inhibitors designed to counteract the oncogenic activity of Fli-1 and its fusion variants.
Comparative Data of Fli-1 Inhibitors
The following tables summarize the quantitative data for Mithramycin and YK-4-279, focusing on their efficacy in preclinical studies.
| Table 1: In Vitro Efficacy of Fli-1 Inhibitors | |
| Compound | Reported IC50 / GI50 |
| Mithramycin | 10 nM - 15 nM in Ewing sarcoma cell lines (TC32)[7][8] |
| YK-4-279 | 0.26 ± 0.1 μM (analogue 9u) in Ewing sarcoma cell lines (TC32)[9] |
| 0.96 μM (racemic), 0.75 μM ((S)-enantiomer) for inhibition of EWS-FLI1 transcriptional activity[10] |
| Table 2: In Vivo Efficacy of Fli-1 Inhibitors | |
| Compound | Reported In Vivo Effects |
| Mithramycin | Suppressed growth of two different Ewing sarcoma xenograft tumors.[7][8] In the TC32 xenograft model, on day 15 of treatment, the mean tumor volume for the mithramycin-treated mice was approximately 3% of the tumor volume observed in the control mice[7][11] |
| YK-4-279 | A two-week treatment significantly reduced white blood cell count, nucleated erythroblasts, splenomegaly, and hepatomegaly in a transgenic mouse model of EWS-FLI1 induced leukemia.[12] Treated animals showed significantly better overall survival compared to control mice.[12] |
Signaling Pathways and Mechanisms of Action
Fli-1 and the EWS-FLI1 fusion protein exert their oncogenic effects by modulating the transcription of target genes involved in cell proliferation, differentiation, and apoptosis. The diagram below illustrates a simplified signaling pathway influenced by Fli-1/EWS-FLI1 and the points of intervention for inhibitors like Mithramycin and YK-4-279.
References
- 1. The ets transcription factor Fli-1 in development, cancer and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current insights into the role of Fli-1 in hematopoiesis and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of Fli-1 in normal cell function and malignant transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FLI1 Fli-1 proto-oncogene, ETS transcription factor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. FLI1 | Cancer Genetics Web [cancerindex.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Identification of an inhibitor of the EWS-FLI1 oncogenic transcription factor by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of an Inhibitor of the EWS-FLI1 Oncogenic Transcription Factor by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Single Enantiomer of YK-4-279 Demonstrates Specificity in Targeting the Oncogene EWS-FLI1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. YK-4-279 effectively antagonizes EWS-FLI1 induced leukemia in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fli-1-IN-1: A Guide for Laboratory Personnel
For researchers and scientists handling novel compounds such as Fli-1-IN-1, a specific inhibitor of the Fli-1 transcription factor, ensuring proper disposal is a critical component of laboratory safety and environmental responsibility. Given that a publicly available Safety Data Sheet (SDS) for this compound may not be readily accessible, a systematic approach to waste management is essential. This guide provides procedural, step-by-step instructions for the safe and compliant disposal of this and other novel chemical compounds.
Hazardous Waste Determination Protocol
In the absence of a specific SDS, the first step is to conduct a hazardous waste determination. If the properties of a newly synthesized or research chemical are unknown, it must be treated as hazardous to minimize risk.[1] The following protocol outlines the necessary steps to classify the waste and determine the appropriate disposal route.
Step 1: Gather All Available Information
-
Supplier Information: If this compound was obtained from a commercial supplier, contact them to request an SDS or any available safety and hazard information.
-
Internal Documentation: For in-house synthesized compounds, refer to the synthesis protocol and the known properties of precursors and related compounds to infer potential hazards.
Step 2: Evaluate for Hazardous Characteristics Per regulatory guidelines, a waste is considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2][3][4][5][6]
-
Ignitability:
-
Definition: Liquids with a flashpoint below 140°F (60°C), solids that can cause fire through friction or spontaneous combustion, ignitable compressed gases, and oxidizers.[2]
-
Assessment: While the exact flashpoint of this compound is likely unknown, consider the properties of any solvents used to dissolve it. Solutions in flammable solvents like ethanol or DMSO should be treated as ignitable.
-
-
Corrosivity:
-
Definition: Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.[2]
-
Assessment: If this compound is dissolved in a strongly acidic or basic solution, the entire waste stream is considered corrosive. The pH of the waste solution should be tested if it is safe to do so.
-
-
Reactivity:
-
Definition: Substances that are unstable, react violently with water, are capable of detonation or explosive reaction, or generate toxic gases when mixed with water or under other common conditions.[2][7]
-
Assessment: Review the chemical structure of this compound for functional groups known to be reactive (e.g., peroxides, azides).
-
-
Toxicity:
-
Definition: Waste that is harmful or fatal when ingested or absorbed. The toxicity of a novel compound is often unknown.
-
Assessment: In the absence of toxicological data, assume the compound is toxic.[1] Waste containing this compound should be handled as a toxic substance.
-
Step 3: Segregate and Label Waste Proper segregation and labeling of chemical waste are crucial to prevent dangerous reactions and ensure correct disposal.[8][9][10]
-
Segregation:
-
Labeling:
Step 4: Consult with Environmental Health and Safety (EHS) Your institution's Environmental Health and Safety (EHS) office is the primary resource for guidance on chemical waste disposal.[2]
-
Provide the EHS office with all available information about this compound.
-
Follow their specific procedures for the collection and disposal of hazardous waste.
General Chemical Waste Disposal Guidelines
The following table summarizes the general procedures for different categories of chemical waste.
| Waste Category | Description | General Disposal Considerations |
| Halogenated Solvents | Organic solvents containing halogens (e.g., chloroform, dichloromethane).[12] | Collect in a designated, properly labeled, and sealed container. Do not mix with non-halogenated solvents as disposal costs are often higher.[11] |
| Non-Halogenated Solvents | Organic solvents without halogens (e.g., ethanol, acetone, hexane). | Collect in a designated, properly labeled, and sealed container.[11] |
| Aqueous Waste (Acidic) | Aqueous solutions with a pH ≤ 2.[2] | Collect in a designated, corrosion-resistant container. Do not mix with bases or cyanides.[8] Neutralization may be an option in some cases, but consult with EHS first.[8][13] |
| Aqueous Waste (Basic) | Aqueous solutions with a pH ≥ 12.5.[2] | Collect in a designated, corrosion-resistant container. Do not mix with acids.[8] |
| Solid Chemical Waste | Unused or contaminated solid chemicals, including this compound powder. | Collect in a sealed, labeled container. Sharps and broken glass must be collected in a puncture-proof container.[14] |
| Contaminated Labware | Gloves, pipette tips, vials, etc., contaminated with this compound. | Dispose of as solid chemical waste. Sharps should be placed in a designated sharps container.[14] |
Experimental Workflow for Waste Disposal
Caption: Workflow for the safe disposal of this compound and other novel chemical compounds.
Signaling Pathway for Safe Chemical Handling
The principles of safe chemical handling and disposal are interconnected, forming a logical pathway from procurement to final disposal.
Caption: Logical pathway for ensuring safety throughout the lifecycle of a laboratory chemical.
References
- 1. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 4. 4 Questions to Make a Hazardous Waste Determination | Arcwood Environmental™ [arcwoodenviro.com]
- 5. Hazardous Waste Determinations [portal.ct.gov]
- 6. in.gov [in.gov]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 13. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 14. olseh.iisc.ac.in [olseh.iisc.ac.in]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
